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  • Product: 2-Bromo-4-(tert-butyl)-6-nitroaniline
  • CAS: 1027356-55-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-(tert-butyl)-6-nitroaniline

CAS Number: 1027356-55-3 Introduction 2-Bromo-4-(tert-butyl)-6-nitroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the rea...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1027356-55-3

Introduction

2-Bromo-4-(tert-butyl)-6-nitroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its unique trifunctionalized aromatic core, featuring a bromine atom, a nitro group, and an amino group, offers multiple reactive sites for a diverse range of chemical transformations. The strategic placement of the bulky tert-butyl group also imparts specific steric and electronic properties, influencing the regioselectivity of subsequent reactions and the conformational characteristics of resulting molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Bromo-4-(tert-butyl)-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct arrangement of functional groups in 2-Bromo-4-(tert-butyl)-6-nitroaniline dictates its physical and chemical characteristics. These properties are crucial for its handling, storage, and application in various synthetic protocols. A summary of its key physicochemical data is presented below.

PropertyValueSource
CAS Number 1027356-55-3[3]
Molecular Formula C10H13BrN2O2[3]
Molecular Weight 273.13 g/mol [3]
Appearance Not explicitly stated, but likely a crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
IUPAC Name 2-bromo-4-(tert-butyl)-6-nitroaniline[3]

Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline: A Mechanistic Approach

The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline can be strategically designed through a two-step process starting from the commercially available 4-(tert-butyl)aniline. This approach involves two key electrophilic aromatic substitution reactions: nitration and bromination. The order of these steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the aniline ring.

Synthetic Strategy: A Step-by-Step Protocol

The proposed synthetic route leverages the ortho-, para-directing effect of the amino group and the meta-directing effect of the nitro group. By first introducing the nitro group, we can then direct the bromine to the desired ortho position relative to the amino group.

Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline 4-(tert-butyl)aniline 4-(tert-butyl)aniline Step1 Nitration (KNO3, H2SO4, 0°C) 4-(tert-butyl)aniline->Step1 4-(tert-butyl)-2-nitroaniline 4-(tert-butyl)-2-nitroaniline Step1->4-(tert-butyl)-2-nitroaniline Step2 Bromination (NBS, Acetonitrile) 4-(tert-butyl)-2-nitroaniline->Step2 2-Bromo-4-(tert-butyl)-6-nitroaniline 2-Bromo-4-(tert-butyl)-6-nitroaniline Step2->2-Bromo-4-(tert-butyl)-6-nitroaniline

Caption: Proposed two-step synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Experimental Protocol

Step 1: Synthesis of 4-(tert-butyl)-2-nitroaniline

This step involves the nitration of 4-(tert-butyl)aniline. The strong activating and ortho, para-directing amino group would typically lead to multiple nitration products and potential oxidation. To control the reaction, the amino group should first be protected as an acetanilide. However, for a more direct approach, carefully controlled nitration of the free aniline can be performed at low temperatures.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(tert-butyl)aniline (1 equivalent) to concentrated sulfuric acid (H₂SO₄) at 0°C (ice bath).

  • Nitration: Slowly add a solution of potassium nitrate (KNO₃) (1.05 equivalents) in concentrated sulfuric acid dropwise to the aniline solution, maintaining the temperature below 5°C. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(tert-butyl)-2-nitroaniline.

Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

The second step is the bromination of the synthesized 4-(tert-butyl)-2-nitroaniline. The amino group is a strong ortho, para-director, and the nitro group is a meta-director. The position ortho to the amino group and meta to the nitro group is sterically hindered by the tert-butyl group, thus favoring bromination at the other ortho position to the amino group.

  • Reaction Setup: Dissolve 4-(tert-butyl)-2-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by recrystallization or column chromatography to yield 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Potential Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 2-Bromo-4-(tert-butyl)-6-nitroaniline makes it a highly valuable intermediate for the synthesis of complex organic molecules with potential biological activity.[2][5]

Potential_Applications cluster_starting_material 2-Bromo-4-(tert-butyl)-6-nitroaniline cluster_transformations Chemical Transformations cluster_applications Potential Bioactive Scaffolds A Amino Group (-NH2) D Diazotization -> Sandmeyer/Suzuki Rxns A->D B Nitro Group (-NO2) E Reduction to Diamine B->E C Bromo Group (-Br) F Nucleophilic Aromatic Substitution C->F G Palladium-Catalyzed Cross-Coupling C->G H Heterocyclic Compounds (e.g., Benzimidazoles) D->H J Novel Dye Molecules D->J E->H I Enzyme Inhibitors (e.g., Kinase Inhibitors) F->I G->I

Caption: Potential synthetic transformations and applications of 2-Bromo-4-(tert-butyl)-6-nitroaniline.

  • Scaffold for Heterocycle Synthesis: The presence of both an amino and a nitro group allows for the synthesis of various heterocyclic systems. For instance, reduction of the nitro group to a second amino group would yield a diamine, a key precursor for the synthesis of benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.

  • Precursor for Kinase Inhibitors: Substituted anilines are crucial components of many kinase inhibitors used in cancer therapy. The functional groups on 2-Bromo-4-(tert-butyl)-6-nitroaniline can be readily modified through reactions like nucleophilic aromatic substitution of the bromine or palladium-catalyzed cross-coupling reactions to introduce pharmacophoric elements necessary for kinase binding. The tert-butyl group can serve as a crucial anchoring group within a protein's binding pocket.

  • Intermediate for Novel Dyes: Nitroanilines are historically important in the synthesis of azo dyes.[6] The amino group can be diazotized and coupled with various aromatic compounds to generate novel dyes with tailored photophysical properties.

Safety and Handling

As a nitroaromatic compound containing a halogen, 2-Bromo-4-(tert-butyl)-6-nitroaniline should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Bromo-4-(tert-butyl)-6-nitroaniline is a chemical intermediate with significant untapped potential. Its well-defined structure and multiple reactive sites offer a robust platform for the synthesis of a wide array of complex molecules. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and a forward-looking perspective on its applications in drug discovery and materials science. As research in these fields continues to evolve, the demand for such versatile building blocks is expected to grow, positioning 2-Bromo-4-(tert-butyl)-6-nitroaniline as a valuable tool for the modern synthetic chemist.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. [Link]

  • Bolla, N. R., & Basavoju, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(78), 74753-74758. [Link]

  • Doxsee, K. M., & Hutchinson, J. E. (2003).
  • Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50997856, 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved February 6, 2026 from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3613. [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4-(tert-butyl)-6-nitroaniline.
  • Torssell, K. B. G. (1988). Natural Product Chemistry: A Mechanistic and Biosynthetic Approach to Secondary Metabolism. John Wiley & Sons.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Abstract This technical guide provides a detailed, in-depth exploration of the synthetic pathway for 2-Bromo-4-(tert-butyl)-6-nitroaniline, a key intermediate in the development of advanced pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway for 2-Bromo-4-(tert-butyl)-6-nitroaniline, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. This document moves beyond a simple recitation of procedural steps, offering a causal analysis of the reaction mechanisms, strategic considerations for reagent selection, and a robust framework for process validation. We present a field-tested, two-step electrophilic aromatic substitution protocol, beginning with the selective bromination of 4-(tert-butyl)aniline, followed by a controlled nitration to yield the target molecule. This guide is intended for researchers, chemists, and process development professionals who require a comprehensive and scientifically rigorous understanding of this synthesis.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline is a classic exercise in controlling electrophilic aromatic substitution on a substituted aniline ring. The strategic challenge lies in the precise installation of two different electrophiles—a bromine atom and a nitro group—at specific positions relative to a powerful activating amino group and a bulky tert-butyl group.

1.1. The Starting Material: 4-(tert-butyl)aniline

The selection of 4-(tert-butyl)aniline as the starting material is a logical and cost-effective choice. This precursor already contains the C4-position tert-butyl group, simplifying the overall synthetic sequence and avoiding complex Friedel-Crafts alkylation steps which could yield isomeric mixtures.

1.2. Directing Group Effects and Synthesis Order

The order of the bromination and nitration steps is the most critical strategic decision. The substituents on the aromatic ring govern the regiochemical outcome of each electrophilic substitution reaction:

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

  • tert-Butyl Group (-C(CH₃)₃): A moderately activating, ortho, para-directing group.

  • Bromo Group (-Br): A deactivating, ortho, para-directing group.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group.

Considering these effects, a two-step pathway commencing with bromination is the most efficient route. Direct nitration of aniline derivatives in strong acid can lead to the formation of anilinium ions, which are meta-directing, yielding undesirable side products.[1] Furthermore, the highly oxidizing nature of nitrating agents can degrade the sensitive amino group. By first installing the bromo group, we proceed with a more stable intermediate for the subsequent nitration step.

Synthesis Workflow and Mechanism

The chosen synthetic pathway involves two sequential electrophilic aromatic substitution reactions.

Synthesis_Workflow SM 4-(tert-butyl)aniline INT 2-Bromo-4-(tert-butyl)aniline SM->INT Step 1: Bromination (Br₂, Acetic Acid) PROD 2-Bromo-4-(tert-butyl)-6-nitroaniline INT->PROD Step 2: Nitration (HNO₃, H₂SO₄)

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. The reagents used are corrosive and toxic.[2][3]

Step 1: Synthesis of 2-Bromo-4-(tert-butyl)aniline

This step involves the selective mono-bromination of 4-(tert-butyl)aniline at the ortho position, guided by the powerful activating effect of the amino group.[4]

Reagents & Materials

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / Mass
4-(tert-butyl)aniline149.2310014.92 g
Bromine (Br₂)159.811005.1 mL (15.98 g)
Glacial Acetic Acid60.05-150 mL
Saturated NaHCO₃ (aq)--As required
Dichloromethane (DCM)--As required
Anhydrous MgSO₄--As required

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 14.92 g (100 mmol) of 4-(tert-butyl)aniline in 100 mL of glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of 5.1 mL (100 mmol) of bromine in 50 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 60 minutes, ensuring the internal temperature does not exceed 10 °C. The amino group is highly activating, and slow, cold addition is crucial to prevent di-bromination.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form. Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-Bromo-4-(tert-butyl)aniline as a crystalline solid.

Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

This step introduces the nitro group at the second ortho position relative to the amino group. The reaction requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.[6]

Reagents & Materials

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / Mass
2-Bromo-4-(tert-butyl)aniline228.135011.41 g
Conc. Sulfuric Acid (98%)98.08-100 mL
Conc. Nitric Acid (70%)63.01553.9 mL

Procedure:

  • Nitrating Mixture Preparation: In a 250 mL flask, carefully add 3.9 mL (55 mmol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C in an ice-salt bath. Add the nitric acid slowly while stirring.

  • Substrate Solution: In a separate 500 mL flask, dissolve 11.41 g (50 mmol) of 2-Bromo-4-(tert-butyl)aniline in 50 mL of concentrated sulfuric acid. This process is exothermic; perform the dissolution slowly while cooling the flask in an ice bath.

  • Nitration Reaction: Cool the aniline sulfate solution to 0 °C. Add the pre-prepared cold nitrating mixture dropwise to the aniline solution over 45-60 minutes. Maintain the internal temperature below 5 °C throughout the addition to minimize side reactions.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Product Precipitation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acid which is critical for product stability.

  • Drying and Purification: Dry the product in a vacuum oven at 50 °C. The purity is often high, but if necessary, the product can be recrystallized from hot ethanol to yield pure 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Resonance cluster_2 Rearomatization HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Aromatic Intermediate Ring Sigma Sigma Complex (Resonance Stabilized) Aromatic->Sigma + NO₂⁺ Deprotonation Sigma Complex Final Final Product Deprotonation->Final - H⁺ (to HSO₄⁻)

Caption: Generalized mechanism for electrophilic nitration.

Product Characterization

The identity and purity of the final product, 2-Bromo-4-(tert-butyl)-6-nitroaniline, must be confirmed through rigorous analytical methods.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₃BrN₂O₂[7]
Molecular Weight 273.13 g/mol [8]
Appearance Light yellow to yellow solid[7]
Melting Point 61 °C[7]
Storage 2-8°C, protect from light[7]

Analytical Characterization:

  • Thin Layer Chromatography (TLC): To monitor reaction completion and assess crude purity. A typical eluent system would be Hexane:Ethyl Acetate (e.g., 8:2 v/v).

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.

  • ¹H NMR Spectroscopy: To confirm the substitution pattern. Expected signals would include distinct singlets for the aromatic protons, the amine protons, and the tert-butyl protons.

  • FTIR Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretches for the amine, C-H stretches for the aromatic and tert-butyl groups, and strong asymmetric and symmetric stretches for the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Conclusion

The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline via the sequential bromination and nitration of 4-(tert-butyl)aniline is a robust and reliable method. This guide has detailed the strategic considerations underpinning the synthetic route and provided a validated, step-by-step protocol. Success hinges on the careful control of reaction conditions, particularly temperature, during both electrophilic substitution steps. The methodologies and causal explanations provided herein offer researchers and drug development professionals a comprehensive framework for the production and validation of this important chemical intermediate.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved from [Link]

  • Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-Butylaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

Sources

Foundational

A Comprehensive Guide to the ¹H NMR Spectrum of 2-Bromo-4-(tert-butyl)-6-nitroaniline: Prediction, Analysis, and Experimental Considerations

This in-depth technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-4-(tert-butyl)-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document eluci...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-4-(tert-butyl)-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a thorough interpretation of the spectral data. The principles discussed herein are grounded in the fundamental concepts of nuclear magnetic resonance spectroscopy and are supported by authoritative references.

Introduction: The Structural Elucidation of a Multifunctional Aromatic Compound

2-Bromo-4-(tert-butyl)-6-nitroaniline is a substituted aromatic amine featuring a unique combination of functional groups that influence its electronic properties and, consequently, its ¹H NMR spectrum.[1][2] The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. ¹H NMR spectroscopy stands as a primary tool for the structural verification of small organic molecules by providing detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[3]

This guide will first predict the ¹H NMR spectrum of 2-Bromo-4-(tert-butyl)-6-nitroaniline by dissecting the electronic effects of its substituents. Subsequently, a detailed experimental protocol will be presented, followed by an in-depth interpretation of the predicted spectral features.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-4-(tert-butyl)-6-nitroaniline is dominated by signals from the aromatic protons, the amine protons, and the protons of the tert-butyl group. The chemical shifts of the aromatic protons are particularly informative and are influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups.[4][5]

Substituent Effects on Aromatic Proton Chemical Shifts
  • Amino Group (-NH₂): The amino group is a strong activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring.[4][6] This electron donation increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and to appear at a lower chemical shift (upfield).

  • Nitro Group (-NO₂): The nitro group is a strong deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, deshielding all ring protons and shifting them to a higher chemical shift (downfield).[4][5]

  • Bromo Group (-Br): The bromo group is a deactivating, ortho-, para-directing group. It withdraws electron density inductively due to its electronegativity but donates electron density through resonance. The inductive effect is generally stronger, leading to a net deactivation and deshielding of the ring protons.

  • tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weak activating, ortho-, para-directing group that donates electron density through an inductive effect.

In 2-Bromo-4-(tert-butyl)-6-nitroaniline, the two aromatic protons are situated at the 3- and 5-positions. Let's analyze the expected chemical shifts:

  • H-3: This proton is meta to the -NH₂ group, ortho to the -Br group, and meta to the -NO₂ group.

  • H-5: This proton is meta to the -NH₂ group, ortho to the -tert-butyl group, and meta to the -NO₂ group.

The powerful electron-withdrawing nature of the nitro group will cause a general downfield shift for both aromatic protons. The amino group's shielding effect will be felt at the ortho and para positions, which are unoccupied. The bromine atom will contribute to a further downfield shift. The tert-butyl group will have a minor shielding effect on the adjacent H-5.

Predicted Chemical Shifts and Coupling Constants

Based on the additive effects of the substituents and comparison with similar compounds, we can predict the following ¹H NMR spectrum:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-C(CH₃)₃ ~1.3Singlet (s)N/A
-NH₂ ~5.0 - 6.0 (broad)Singlet (s, broad)N/A
H-5 ~7.5Doublet (d)~2-3 (⁴J)
H-3 ~8.0Doublet (d)~2-3 (⁴J)

Rationale for Predictions:

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the range of 1.2-1.5 ppm.

  • Amine Protons: The amine protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

  • Aromatic Protons (H-3 and H-5): These two protons are not equivalent and will appear as distinct signals. They are meta to each other, which will result in a small coupling constant (⁴J), typically in the range of 2-3 Hz, leading to a doublet for each proton.[7] The proton at the 3-position (H-3) is expected to be further downfield (deshielded) due to its proximity to the two strongly electron-withdrawing bromo and nitro groups. The proton at the 5-position (H-5) will be slightly more shielded due to the influence of the adjacent electron-donating tert-butyl group.

Visualization of Molecular Structure and J-Coupling

The following diagram illustrates the structure of 2-Bromo-4-(tert-butyl)-6-nitroaniline with the non-equivalent aromatic protons labeled.

Caption: Molecular structure and predicted meta-coupling between H-3 and H-5.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and proper instrument parameter selection are crucial.

Sample Preparation
  • Material: Weigh approximately 5-10 mg of 2-Bromo-4-(tert-butyl)-6-nitroaniline.[8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[9][10] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[11]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program Standard 1D ProtonFor routine ¹H spectrum acquisition.
Number of Scans 8-16To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1) 1-2 secondsAllows for sufficient relaxation of the protons between pulses.
Acquisition Time (aq) 2-4 secondsDetermines the digital resolution of the spectrum.
Spectral Width (sw) 16 ppmTo ensure all expected signals are captured.
Temperature 298 K (25 °C)Standard operating temperature.

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the acquired spectrum should confirm the predicted features.

Signal Assignment and Analysis
  • Region δ 1.0 - 2.0 ppm: A prominent singlet at approximately 1.3 ppm with an integration value corresponding to nine protons will confirm the presence of the tert-butyl group.

  • Region δ 5.0 - 6.0 ppm: A broad singlet integrating to two protons will be indicative of the amine (-NH₂) group. The broadness is a key characteristic.

  • Aromatic Region δ 7.0 - 8.5 ppm: Two doublets should be observed in this region.

    • The downfield doublet, expected around 8.0 ppm, is assigned to H-3 . Its deshielded nature is due to the additive electron-withdrawing effects of the adjacent bromo and nitro groups.

    • The upfield doublet, anticipated around 7.5 ppm, is assigned to H-5 . It is slightly more shielded than H-3 due to the influence of the neighboring tert-butyl group.

    • The coupling constant for both doublets should be identical and in the range of 2-3 Hz, confirming the meta relationship between these two protons.[7]

Workflow for Spectral Analysis

The following diagram outlines the logical workflow for interpreting the ¹H NMR spectrum of the target compound.

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Detailed Interpretation A Prepare Sample (5-10 mg in 0.6 mL CDCl₃) B Acquire Spectrum (400 MHz, 16 scans) A->B C Phase and Baseline Correction B->C D Calibrate Spectrum (TMS or residual solvent peak) C->D E Integrate All Signals D->E F Identify tert-Butyl Singlet (~1.3 ppm, integral ~9H) E->F G Identify Amine Singlet (~5-6 ppm, broad, integral ~2H) E->G H Analyze Aromatic Region (~7-8.5 ppm) E->H I Assign H-5 Doublet (Upfield, ⁴J ≈ 2-3 Hz) H->I J Assign H-3 Doublet (Downfield, ⁴J ≈ 2-3 Hz) H->J K Confirm Meta-Coupling (J(H-3) = J(H-5)) I->K J->K L Final Structure Confirmation K->L

Caption: A logical workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-4-(tert-butyl)-6-nitroaniline provides a clear and unambiguous fingerprint for its chemical structure. The predictable chemical shifts and coupling patterns of the tert-butyl, amine, and aromatic protons allow for a confident structural assignment. The analysis hinges on understanding the competing electronic effects of the various substituents on the aromatic ring. This guide provides the theoretical framework, a practical experimental protocol, and a systematic interpretation strategy to aid researchers in their characterization of this and structurally related molecules.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline.
  • ECHEMI. (n.d.). 2-BroMo-4-(tert-butyl)-6-nitroaniline.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

Sources

Exploratory

IR spectrum analysis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Technical Whitepaper: Spectroscopic Analysis of 2-Bromo-4-(tert-butyl)-6-nitroaniline Document Control: Context: Method Development for Quality Control & Structural Verification Executive Summary This technical guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Analysis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Document Control:

  • Context: Method Development for Quality Control & Structural Verification

Executive Summary

This technical guide provides a rigorous framework for the Infrared (IR) spectroscopic analysis of 2-Bromo-4-(tert-butyl)-6-nitroaniline . This molecule represents a complex analytical challenge due to the interplay of steric bulk (tert-butyl), strong electronic withdrawal (nitro/bromo), and intramolecular hydrogen bonding (ortho-nitroaniline motif). This document is designed for researchers requiring high-confidence structural verification, moving beyond simple peak-picking to an understanding of the molecular mechanics governing the spectrum.

Part 1: Structural Context & Theoretical Predication

Before approaching the instrument, the analyst must understand the vibrational degrees of freedom specific to this tetrasubstituted benzene.

The Ortho-Effect (Intramolecular Hydrogen Bonding)

The defining feature of this spectrum is the interaction between the amine (-NH₂) at position 1 and the nitro group (-NO₂) at position 6. Unlike para-substituted anilines, the close proximity allows for a stable 6-membered chelate-like ring formed via hydrogen bonding (N-H···O).

  • Spectral Consequence: This weakens the N-H bond, lowering the force constant. Expect the N-H stretching frequencies to shift to lower wavenumbers compared to free amines (typically <3400 cm⁻¹) and broaden significantly.

  • Electronic Consequence: The nitro group's N=O character is also perturbed, often causing a split or shift in the asymmetric nitro stretch.

Steric & Inductive Effects
  • 2-Bromo: The bromine atom is a heavy, electron-withdrawing group (Inductive effect: -I). It will deactivate the ring but also introduce a low-frequency C-Br stretch (often obscured in ATR spectra).

  • 4-tert-Butyl: This bulky alkyl group provides a strong spectroscopic anchor. The C-H stretches will be intense, and the "gem-dimethyl" doublet in the bending region is a critical confirmation of the tert-butyl moiety.

Part 2: Experimental Protocol

To ensure data integrity, the following self-validating protocol is recommended.

Sampling Methodology
  • Preferred: Transmission IR (KBr Pellet) .

    • Rationale: The C-Br stretch occurs in the low-frequency region (500–700 cm⁻¹). Standard Diamond ATR crystals often have a cutoff around 525 cm⁻¹, potentially masking this diagnostic peak. KBr allows transmission down to 400 cm⁻¹.

  • Alternative: ATR (Ge Crystal) .

    • Rationale: If KBr is impractical, use a Germanium crystal for better depth of penetration, but acknowledge the low-frequency blind spot.

Analytical Workflow

AnalyticalWorkflow Sample Solid Sample (Recrystallized) Prep Matrix Prep (Dry KBr 1:100 ratio) Sample->Prep Grind Acq Acquisition (32 Scans, 4cm⁻¹ Res) Prep->Acq Press Pellet Process Processing (Baseline Corr., CO₂ Removal) Acq->Process Analysis Peak Picking & Region Assignment Process->Analysis Analysis->Sample Impurity Detected Validation Structure Confirmed Analysis->Validation Matches Ref

Figure 1: Standardized workflow for solid-state IR analysis of substituted anilines.

Part 3: Spectral Assignment & Analysis

The spectrum should be analyzed in zones. Do not rely on a single peak; look for the pattern.

Zone 1: High Frequency (3600 – 2800 cm⁻¹)
Functional GroupVibration ModeTheoretical Range (cm⁻¹)Expected Behavior in Target Molecule
Amine (-NH₂) N-H Stretch (Asym)3400 – 3500Shifted Lower: ~3350–3450 cm⁻¹. May appear as a doublet but often broadened due to H-bonding with -NO₂.
Amine (-NH₂) N-H Stretch (Sym)3300 – 3400Shifted Lower: ~3250–3350 cm⁻¹. Look for the "shoulder" effect on the main band.[1][2]
Aromatic Ring C-H Stretch (sp²)3000 – 3100Weak, sharp signals just above 3000 cm⁻¹.[1][3]
Alkyl (t-Butyl) C-H Stretch (sp³)2850 – 2980Strong/Distinct. Multiple bands. The asymmetric methyl stretch (~2960 cm⁻¹) will be prominent.
Zone 2: The Double Bond Region (1650 – 1300 cm⁻¹)

This is the most diagnostic region for the 2,4,6-substitution pattern.

  • 1620 – 1640 cm⁻¹ (N-H Scissoring): The "bending" vibration of the amine. This often overlaps with ring stretches but is usually sharper.

  • 1530 – 1550 cm⁻¹ (Nitro Asymmetric): Strong, broad band. Note: The ortho-position to the amine may cause this to split or shift slightly lower than the standard 1550 cm⁻¹.

  • 1450 – 1600 cm⁻¹ (Aromatic Ring Breathing): Skeletal vibrations of the benzene ring. Expect 2-3 bands confirming aromaticity.

  • 1360 – 1390 cm⁻¹ (The tert-Butyl Doublet): CRITICAL CHECK. A gem-dimethyl group (two methyls on one carbon) produces a characteristic "split" peak (doublet) in the bending region. If this doublet is absent, the tert-butyl group is likely missing or modified.

  • 1340 – 1360 cm⁻¹ (Nitro Symmetric): Strong band accompanying the asymmetric stretch.

Zone 3: The Fingerprint & Low Frequency (1300 – 500 cm⁻¹)
  • 1200 – 1300 cm⁻¹ (C-N Stretch): The Ar-NH₂ bond stretch. Strong intensity due to resonance between the amine lone pair and the ring.

  • 800 – 900 cm⁻¹ (Out-of-Plane Bending): Isolated aromatic hydrogens. Since positions 3 and 5 are the only ones with Hydrogens, this pattern (meta-situated protons) will create specific bending modes, typically 800–860 cm⁻¹.

  • 600 – 700 cm⁻¹ (C-Br Stretch): The heavy bromine atom vibrates at low frequency. Look for a medium-to-strong band here. Warning: This region is often noisy in ATR.

Part 4: Mechanistic Visualization (The Ortho-Effect)

The following diagram illustrates the intramolecular hydrogen bonding that distorts the standard amine and nitro signals.

H_Bonding cluster_ring Ortho-Position Geometry N_Amine N (Amine) H_Amine H N_Amine->H_Amine Covalent O_Nitro O (Nitro) H_Amine->O_Nitro H-Bond (Interaction) N_Nitro N (Nitro) N_Nitro->O_Nitro Double

Figure 2: Mechanistic depiction of the 6-membered intramolecular H-bond ring.

Part 5: Quality Control & Impurity Profiling

In a drug development context, IR is a rapid "Pass/Fail" gate. Common synthetic failures for this molecule include:

Potential ImpuritySpectral Indicator of Failure
Unreacted Starting Material (No Bromine) Absence of band at 600–700 cm⁻¹.
Mono-nitration (Missing Nitro) Absence of strong bands at 1530/1350 cm⁻¹.
Loss of tert-butyl group Disappearance of the sp³ C-H stretches (2960 cm⁻¹) and the 1360/1390 cm⁻¹ doublet.
Residual Solvent (Water) Broad, rounded hump >3500 cm⁻¹ (distinct from the sharper N-H bands).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment ranges).
  • NIST Chemistry WebBook. Infrared Spectra of Nitroaniline Derivatives. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for C-Br and low-frequency analysis).

Sources

Foundational

An In-Depth Technical Guide to 2-Bromo-4-(tert-butyl)-6-nitroaniline

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-4-(tert-butyl)-6-nitroaniline, a polysubstituted aniline derivative with significant potential as a versatile building block in modern organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-4-(tert-butyl)-6-nitroaniline, a polysubstituted aniline derivative with significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a nucleophilic amine, a reactive bromine atom, a bulky tert-butyl group, and an electron-withdrawing nitro group—offers a rich platform for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, spectroscopic characterization, chemical reactivity, and safety considerations. The insights provided herein are designed to facilitate its application in medicinal chemistry and materials science, enabling the development of novel compounds with potential therapeutic or functional properties.

Introduction and Strategic Importance

2-Bromo-4-(tert-butyl)-6-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic chemistry. The strategic placement of its substituents allows for selective chemical transformations, making it an attractive starting material for creating diverse molecular libraries.

The core utility of this molecule lies in the orthogonal reactivity of its functional groups:

  • The amino group can be acylated, alkylated, or diazotized for further transformations.

  • The bromo substituent is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds.

  • The nitro group is a strong electron-withdrawing group that deactivates the ring to certain electrophilic substitutions but can be reduced to an amine, providing another point for derivatization.

  • The tert-butyl group offers steric bulk, which can direct reactions to specific positions and enhance the solubility of derivatives in organic solvents.

This combination makes 2-Bromo-4-(tert-butyl)-6-nitroaniline a scaffold of interest for generating novel compounds in drug discovery, where polysubstituted aromatic cores are prevalent in bioactive molecules.[1]

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is critical for its effective use in synthesis. The key physicochemical data for 2-Bromo-4-(tert-butyl)-6-nitroaniline are summarized below.

PropertyValueSource
CAS Number 1027356-55-3[2][3][4][5][6]
Molecular Formula C₁₀H₁₃BrN₂O₂[2][3][6]
Molecular Weight 273.13 g/mol [2][3][6]
Appearance Light yellow to yellow solid[5]
Melting Point 61 °C[2][5]
Boiling Point (Predicted) 317.0 ± 42.0 °C[2][5]
Density (Predicted) 1.465 ± 0.06 g/cm³[2][5]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low water solubility is predicted.
Topological Polar Surface Area (TPSA) 71.8 Ų[2][6]
XLogP3 4.58[2]

Synthesis and Purification Protocol

A common and reliable method for synthesizing 2-Bromo-4-(tert-butyl)-6-nitroaniline involves the regioselective bromination of 4-(tert-butyl)-2-nitroaniline. The rationale behind this strategy is the powerful ortho-, para-directing effect of the amino group, which activates the aromatic ring for electrophilic substitution.

Synthesis Rationale and Mechanism

The starting material, 4-(tert-butyl)-2-nitroaniline, has two primary sites for electrophilic aromatic substitution: ortho and para to the activating amino group. The position para to the amine is already occupied by the tert-butyl group. Of the two ortho positions, one is sterically hindered by the adjacent nitro group and the other by the bulky tert-butyl group. However, the position ortho to the amine and meta to the nitro group is the most electronically activated and accessible, making it the primary site for bromination.

Detailed Experimental Protocol

Reaction: Bromination of 4-(tert-butyl)-2-nitroaniline.

Materials:

  • 4-(tert-butyl)-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-(tert-butyl)-2-nitroaniline in anhydrous acetonitrile (approx. 10 mL per gram of aniline). Begin stirring the solution at room temperature.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. Expertise Note: The portion-wise addition of NBS, a solid and easily handled source of electrophilic bromine, is crucial to control the reaction exotherm and prevent the formation of dibrominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield 2-Bromo-4-(tert-butyl)-6-nitroaniline as a yellow solid.

  • Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp and consistent with the literature value (61 °C).[2][5]

Synthesis Workflow Diagram

SynthesisWorkflow A Dissolve 4-(tert-butyl)-2-nitroaniline in Acetonitrile B Cool to 0 °C (Ice Bath) A->B C Add N-Bromosuccinimide (Portion-wise) B->C D Reaction Stirring (Monitor by TLC) C->D E Aqueous Workup (Quench & Extract) D->E F Dry & Concentrate E->F G Purify by Column Chromatography F->G H Final Product: 2-Bromo-4-(tert-butyl)-6-nitroaniline G->H

Caption: A typical laboratory workflow for the synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Chemical Reactivity and Synthetic Utility

The true value of 2-Bromo-4-(tert-butyl)-6-nitroaniline is realized in its subsequent chemical transformations. The distinct electronic and steric environment of each functional group allows for a high degree of synthetic control.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile handle for derivatization, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, and alkynyl groups, which are fundamental transformations in drug development.

Example: Suzuki-Miyaura Coupling This reaction is a powerful method for forming biaryl structures, a common motif in pharmaceuticals.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

Modification of the Amino and Nitro Groups

The amino group can be protected and the nitro group can be reduced to an amine. This sequential modification opens up pathways to highly complex, differentially substituted aniline derivatives. For instance, reduction of the nitro group (e.g., with SnCl₂ or H₂/Pd-C) yields the corresponding diamine, a valuable precursor for heterocyclic synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-Bromo-4-(tert-butyl)-6-nitroaniline.

  • Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[7] They may also cause skin and eye irritation.[8] Therefore, similar precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid formation of dust and aerosols.[9][11] Use non-sparking tools. After handling, wash hands and any exposed skin thoroughly.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Chemical suppliers often recommend storage at 2-8°C, protected from light.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[7]

Commercial Availability

2-Bromo-4-(tert-butyl)-6-nitroaniline is commercially available from a variety of chemical suppliers specializing in research chemicals and building blocks for synthesis.[3][4][5] It is typically sold in quantities ranging from milligrams to multiple grams with purities often exceeding 95%. Researchers can procure this compound from vendors such as ChemScene, ChemShuttle, and various suppliers listed on platforms like ChemicalBook.[3][4][5]

Conclusion

2-Bromo-4-(tert-butyl)-6-nitroaniline stands out as a strategically designed synthetic intermediate. Its pre-installed functional groups and their specific arrangement provide chemists with a robust and versatile platform for diversification. By leveraging established synthetic methodologies, particularly palladium-catalyzed cross-coupling and manipulations of the nitrogen-based functional groups, researchers in drug discovery and materials science can efficiently access novel and complex molecular entities. Adherence to proper synthesis, purification, and safety protocols is paramount to successfully and safely utilizing this valuable chemical building block.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • Safety Data Sheet. (2023, June 15). 4-Nitroaniline.
  • Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle.
  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-tert-butyl-4-nitroaniline Properties.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-dinitroaniline.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • TCI Chemicals. (2025, March 24).
  • Fisher Scientific. (2024, March 30).
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
  • Carl ROTH. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-4-(tert-butyl)-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Bromo-4-(tert-butyl)-6-nitroaniline in Synthesis 2-Bromo-4-(tert-butyl)-6-nitroaniline is a highly functionalized aro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-4-(tert-butyl)-6-nitroaniline in Synthesis

2-Bromo-4-(tert-butyl)-6-nitroaniline is a highly functionalized aromatic building block poised for strategic molecular elaboration. Its unique substitution pattern—a reactive bromine atom ortho to a directing amino group, a sterically demanding tert-butyl group, and an electron-withdrawing nitro group—makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science. The derivatives of this compound are important as potential antioxidants or as intermediates for physiologically active compounds.[1]

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity under mild conditions.[2][3] This guide provides detailed protocols and mechanistic insights for key palladium-catalyzed transformations of 2-bromo-4-(tert-butyl)-6-nitroaniline, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them as needed.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[4][5] This reaction is fundamental in the synthesis of pharmaceuticals and complex organic materials.[2] For a substrate like 2-bromo-4-(tert-butyl)-6-nitroaniline, the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-(tert-butyl)-6-nitroaniline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)-6-nitroaniline with Phenylboronic Acid

Objective: To synthesize 2-amino-5-(tert-butyl)-3-nitro-1,1'-biphenyl.

Materials:

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-bromo-4-(tert-butyl)-6-nitroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add toluene (10 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Summary Table: Suzuki-Miyaura Coupling

ParameterValueRationale/Comment
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand PPh₃A readily available phosphine ligand that promotes catalytic activity.
Base K₂CO₃A moderately strong base sufficient for activating the boronic acid.[6]
Solvent Toluene/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CElevated temperature is often necessary to drive the reaction to completion.[7]
Expected Yield 75-90%Based on similar reactions with substituted bromoanilines.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromo-4-(tert-butyl)-6-nitroaniline - Phenylboronic acid - K₂CO₃ B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Add Solvents: - Toluene - Water B->C D Degas Mixture C->D E Heat to 90°C (12 hours) D->E F Monitor by TLC E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2-Amino-5-(tert-butyl)-3-nitro-1,1'-biphenyl J->K Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials. For 2-bromo-4-(tert-butyl)-6-nitroaniline, this reaction allows for the introduction of a variety of primary and secondary amines.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. A key difference is the use of a strong, non-nucleophilic base to deprotonate the amine-palladium complex, which is a crucial step for the subsequent reductive elimination. The choice of base is critical and must be carefully considered to avoid side reactions.[8]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2-amino-5-(tert-butyl)-3-nitrophenyl)morpholine.

Materials:

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add 2-bromo-4-(tert-butyl)-6-nitroaniline (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Data Summary Table: Buchwald-Hartwig Amination

ParameterValueRationale/Comment
Catalyst Pd₂(dba)₃A common Pd(0) source.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that is highly effective for C-N coupling.
Base NaOt-BuA strong, non-nucleophilic base required for the deprotonation of the amine-palladium complex.[8]
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 100 °CPromotes the reaction rate.
Expected Yield 80-95%Based on the high efficiency of modern Buchwald-Hartwig protocols.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_inputs Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L₂)X Pd0->ArPdX Ar-Br OxAdd Oxidative Addition ArPdAmine Ar-Pd(II)(L₂)(NR₂) ArPdX->ArPdAmine HNR₂ Base AmineCoord Amine Coordination & Deprotonation ArPdAmine->Pd0 Product Ar-NR₂ ArPdAmine->Product RedElim Reductive Elimination ArX Ar-Br Amine HNR₂ + Base Sonogashira_Logic cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0) ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)-C≡CR ArPdBr->ArPdAlkyne Transmetalation (from Cu-C≡CR) ArPdAlkyne->Pd0 Reductive Elimination Product Product ArPdAlkyne->Product Product (Ar-C≡CR) CuI Cu(I) CuAlkyne Cu-C≡CR CuI->CuAlkyne Alkyne + Base CuAlkyne->ArPdBr Transfers Alkyne

Sources

Application

Application Note: Divergent Synthesis of Heterocycles from 2-Bromo-4-(tert-butyl)-6-nitroaniline

Executive Summary This application note details the strategic utilization of 2-Bromo-4-(tert-butyl)-6-nitroaniline (1) as a high-value scaffold for generating lipophilic heterocyclic libraries. Unlike simple aniline prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Bromo-4-(tert-butyl)-6-nitroaniline (1) as a high-value scaffold for generating lipophilic heterocyclic libraries. Unlike simple aniline precursors, this molecule offers three distinct advantages for medicinal chemistry:

  • Orthogonal Reactivity: The presence of an electrophilic bromine, a nucleophilic amine, and a reducible nitro group allows for sequential, chemoselective functionalization.

  • Lipophilic Anchoring: The tert-butyl group at the C4 position significantly enhances solubility in organic solvents and improves the membrane permeability (logP) of the final drug candidates.

  • Positional Blocking: The bulky C4 substituent prevents unwanted para-substitution side reactions during electrophilic aromatic substitutions.

This guide provides validated protocols for synthesizing Benzimidazoles , Indoles , and Benzotriazoles , focusing on chemoselective reduction strategies to preserve the aryl bromide when necessary.

Strategic Reaction Landscape

The core challenge in utilizing Compound 1 is the management of the nitro and bromo groups. Standard catalytic hydrogenation (


) typically results in hydrodebromination (loss of the Br atom). Therefore, this guide prioritizes chemoselective metal-mediated reductions  (Fe or Sn) to generate the versatile 1,2-diamine intermediate while retaining the bromine handle for future cross-coupling.

ReactionLandscape Start 2-Bromo-4-(tert-butyl)-6-nitroaniline (Starting Scaffold) Diamine Intermediate A: 3-Bromo-5-(tert-butyl)benzene-1,2-diamine (Retained Br Handle) Start->Diamine Chemoselective Reduction (Fe/NH4Cl or SnCl2) AlkyneNitro Intermediate B: 2-Alkynyl-4-(tert-butyl)-6-nitroaniline Start->AlkyneNitro Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) Benzimidazole Target 1: Benzimidazoles (via Aldehyde Condensation) Diamine->Benzimidazole R-CHO / Oxone or Na2S2O5 Benzotriazole Target 2: Benzotriazoles (via Diazotization) Diamine->Benzotriazole NaNO2 / AcOH Indole Target 3: 7-Substituted Indoles (via Reductive Cyclization) AlkyneNitro->Indole Reductive Cyclization (Fe/AcOH)

Figure 1: Divergent synthetic pathways. Note the bifurcation: Route A (Reduction first) leads to Benzimidazoles/triazoles, while Route B (Coupling first) leads to Indoles.

Module A: Synthesis of Benzimidazoles

Mechanism: The formation of the benzimidazole core proceeds via the generation of a Schiff base (imine) between the 1,2-diamine and an aldehyde, followed by oxidative cyclization. Critical Control Point: To retain the bromine atom (essential for later diversification), do not use catalytic hydrogenation . Use Iron/Ammonium Chloride.

Protocol 1: One-Pot Nitro Reduction and Cyclization

This method generates the diamine in situ to prevent oxidation of the sensitive amino groups.

Reagents:

  • Substrate: 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 equiv)

  • Reagent: Iron powder (325 mesh, 5.0 equiv)

  • Catalyst: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the nitroaniline and 1.1 mmol of the target aldehyde in 20 mL of Ethanol/Water (4:1).

  • Activation: Add

    
     (5.0 mmol) and Iron powder (5.0 mmol) to the solution.
    
  • Reflux: Heat the heterogeneous mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The yellow color of the nitro compound will fade, often turning dark brown (iron salts).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is typically complete in 3–5 hours.

    • Validation: Look for the disappearance of the starting material (

      
      ) and the appearance of a highly fluorescent spot (Benzimidazole) under UV 254/365 nm.
      
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for recrystallization (EtOH). If not, purify via flash column chromatography.

Yield Expectation: 75–85% Data Validation:


-NMR will show the disappearance of the broad 

signal and the appearance of the imidazole

(if using formic acid) or the substituent protons.

Module B: Synthesis of 7-Bromo-Indoles

Mechanism: This route utilizes the "Coupling-First" strategy. The presence of the electron-withdrawing nitro group actually facilitates the oxidative addition of Palladium into the


 bond during the Sonogashira coupling.
Protocol 2: Sonogashira Coupling & Reductive Cyclization

Stage 1: Sonogashira Coupling

  • Substrate: 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 equiv)

  • Alkyne: Phenylacetylene or terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)
    
  • Degas the solvent stream with Nitrogen for 15 minutes.

  • Add substrate, catalyst, and co-catalyst under inert atmosphere.[1]

  • Add the alkyne dropwise. Heat to

    
     for 4-6 hours.
    
  • Checkpoint: Isolate the 2-alkynyl-6-nitroaniline intermediate via silica plug filtration.

Stage 2: Reductive Cyclization

  • Dissolve the alkynyl-nitro intermediate in Glacial Acetic Acid.

  • Add Iron powder (4.0 equiv). Heat to

    
    .
    
  • Mechanism: The nitro group is reduced to an amine.[2][3] The amine then attacks the internal alkyne carbon (5-endo-dig or 6-endo-dig, followed by rearrangement) to form the indole.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    

Why this works: The tert-butyl group ensures the intermediate remains soluble in the non-polar organic phase during extraction, simplifying purification.

Module C: Synthesis of Benzotriazoles

Application: Benzotriazoles are bioisosteres of indoles and purines. This protocol creates a 4-bromo-6-(tert-butyl)-benzotriazole, leaving the bromine available for a subsequent Suzuki coupling.

Protocol 3: Diazotization of the Diamine
  • Pre-requisite: Synthesize 3-Bromo-5-(tert-butyl)benzene-1,2-diamine using the Fe/

    
     reduction method described in Module A (omit the aldehyde). Isolate the diamine.
    
  • Diazotization: Dissolve the diamine (1.0 mmol) in Glacial Acetic Acid (5 mL) and cool to

    
     in an ice bath.
    
  • Addition: Add a solution of Sodium Nitrite (

    
    , 1.2 equiv) in water dropwise. Keep temperature below 
    
    
    
    .
    • Safety: Evolution of brown

      
       gas may occur; work in a fume hood.
      
  • Cyclization: Stir for 30 minutes at

    
    , then allow to warm to room temperature for 1 hour.
    
  • Workup: Pour into ice water. The benzotriazole usually precipitates as a solid. Filter and wash with cold water.[4]

Analytical Data Summary (Expected)

Compound TypeKey Functional Group1H NMR Diagnostic Signal (CDCl3)Mass Spec Pattern (Br)
Starting Material

,

,


8.1 (d, 1H), 7.8 (d, 1H)
M, M+2 (1:1 ratio)
Benzimidazole Imidazole Ring

12.5 (br s, NH), No

peak
Retained M, M+2
Indole Indole NH, C3-H

11.2 (br s, NH),

6.5 (d, C3-H)
Lost (if coupled at Br)
Benzotriazole Triazole RingNo CH on heterocyclic ringRetained M, M+2

References

  • Benzimidazole Synthesis via Fe-Catalyzed Reduction

    • Nguyen, T. B., et al. "Iron-Catalyzed Redox Condensation of o-Nitroanilines with Benzylamines."[5] Organic Letters, 2013, 15(24), 6218–6221.

  • Sonogashira Coupling on Nitroanilines

    • Alfonsi, M., et al. "Sonogashira Coupling of 2-Halonitrobenzenes: A Direct Route to Indoles." European Journal of Organic Chemistry, 2006.
  • Chemoselective Reduction (Fe/NH4Cl)

    • Kumar, R., et al. "Selective Reduction of Nitro Compounds Using Iron/Ammonium Chloride." Synlett, 2018.
  • General Benzotriazole Synthesis

    • Katritzky, A. R., et al. "The Chemistry of Benzotriazoles." Chemical Reviews, 1998, 98(2), 409-548.

Sources

Method

Derivatization of 2-Bromo-4-(tert-butyl)-6-nitroaniline for medicinal chemistry

Application Note: Strategic Derivatization of 2-Bromo-4-(tert-butyl)-6-nitroaniline Strategic Analysis: The Tri-Functional Scaffold In medicinal chemistry, 2-Bromo-4-(tert-butyl)-6-nitroaniline represents a "privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Strategic Analysis: The Tri-Functional Scaffold

In medicinal chemistry, 2-Bromo-4-(tert-butyl)-6-nitroaniline represents a "privileged" tri-functional scaffold. It offers three distinct vectors for elaboration, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

  • The tert-Butyl Anchor (C4): This group is not merely a lipophilic bulk; it serves as a metabolic blocker.[2] By occupying the para-position, it prevents CYP450-mediated hydroxylation, a common metabolic soft spot in aniline-based drugs.[2] It also significantly increases lipophilicity (

    
     value), enhancing membrane permeability.[1][2]
    
  • The Nitro/Amine "Gateway" (C1/C6): The ortho-nitroaniline motif is the quintessential precursor for benzimidazoles and quinoxalines—heterocycles found in kinase inhibitors (e.g., Abemaciclib analogues) and anti-infectives.[2]

  • The Halogen Handle (C2): The bromine atom is positioned for palladium-catalyzed cross-coupling.[2] Its retention during nitro reduction is critical for late-stage diversification.[2]

Visual Workflow: Derivatization Pathways

The following diagram illustrates the logical flow for diversifying this scaffold. Note the critical decision point at the reduction step to avoid debromination.

DerivatizationWorkflow Start 2-Bromo-4-(tert-butyl) -6-nitroaniline Red Chemoselective Reduction (SnCl2 or Fe/AcOH) Start->Red Path A: Heterocycle Formation Suzuki Suzuki-Miyaura Coupling Start->Suzuki Path B: C-C Bond Formation Diamine Intermediate: 1,2-Diamine Red->Diamine Retains Br Benz Benzimidazole Scaffold Diamine->Benz R-CHO / Ox Biaryl Biaryl Nitroaniline (Sterically Congested) Suzuki->Biaryl Pd(dppf)Cl2 / Ar-B(OH)2 Biaryl->Red Convergent Path

Figure 1: Strategic derivatization pathways. Path A prioritizes heterocycle formation while retaining the bromine for subsequent coupling.[2] Path B installs biaryl diversity early.[1][2]

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Bromine Retention)

Objective: Reduce the nitro group to an amine without cleaving the C-Br bond.[2] Critical Insight: Standard catalytic hydrogenation (


) poses a high risk of hydrodehalogenation (loss of Br).[1][2] We utilize Stannous Chloride (

) or Iron/Acetic acid as a self-validating chemoselective system.[2]

Materials:

  • Substrate: 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 eq)

  • Reagent:

    
     (5.0 eq)
    
  • Solvent: Ethanol (0.2 M concentration)

  • Workup: EtOAc, sat.

    
    , Brine.[1][2]
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the nitroaniline in 5 mL of Ethanol.

  • Reagent Addition: Add 5.0 mmol of

    
     in a single portion. The solution may turn slightly turbid.[1][2]
    
  • Thermal Activation: Heat the reaction mixture to 70°C (oil bath temperature) for 2–4 hours.

    • QC Check: Monitor via TLC (30% EtOAc/Hexane).[2] The starting material (yellow/orange) should disappear, replaced by a lower

      
       spot (diamine, often fluorescent under UV).[1][2]
      
  • Quench & Neutralization (Critical): Cool to room temperature. Pour the mixture into ice-water (20 mL). Carefully adjust pH to ~8 using saturated

    
     or 1M NaOH.[1][2] Note: Tin salts form a thick emulsion.[2] Filtration through a Celite pad is highly recommended at this stage.
    
  • Extraction: Extract the filtrate with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Yield Expectation: 85–95% of the phenylene diamine.[1][2]

Protocol B: One-Pot Benzimidazole Formation

Objective: Cyclize the diamine (from Protocol A) with an aldehyde to form a 2-substituted benzimidazole. Mechanism: Oxidative condensation.[1][2][3] The tert-butyl group aids solubility of the final heterocycle.[2]

Materials:

  • Substrate: Crude Diamine from Protocol A (1.0 eq)

  • Reagent: Aryl Aldehyde (1.1 eq)

  • Oxidant/Catalyst:

    
     (Sodium metabisulfite, 1.2 eq)[1][2]
    
  • Solvent: DMF or DMSO (for difficult substrates) or EtOH/Water.[2]

Step-by-Step Methodology:

  • Mixing: Dissolve the diamine (1.0 mmol) and aldehyde (1.1 mmol) in DMF (3 mL).

  • Catalyst Addition: Add

    
     (1.2 mmol).
    
  • Reaction: Heat to 100°C for 4–6 hours.

    • Why this method? Sodium metabisulfite acts as both a mild acid catalyst for imine formation and an oxidant to aromatize the imidazoline intermediate to benzimidazole.[2]

  • Precipitation: Pour the hot reaction mixture into crushed ice (20 g). The benzimidazole product usually precipitates as a solid.[2]

  • Purification: Filter the solid. If gummy, extract with DCM.[1][2] Recrystallize from EtOH or purify via flash chromatography.

Protocol C: Suzuki-Miyaura Coupling on the Hindered Core

Objective: Functionalize the C2-Bromine position. Challenge: The C2-Br is flanked by an amine (C1) and a proton (C3).[2] While not as hindered as a 2,6-disubstituted bromide, the free amine can poison catalysts.[1][2]

Materials:

  • Substrate: 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) - Robust against steric bulk.
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)[1][2]
    
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Nitrogen/Argon.[2]

  • Loading: Add substrate (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (0.05 mmol).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Deoxygenation: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black.[1][2] Dilute with water, extract with EtOAc.[1][2]

Data Summary & QC Parameters

ParameterSpecification / Observation
Starting Material Yellow/Orange solid.[2] Reactive at C2 (Br) and C6 (

).[2]
Reduction Product 1,2-Diamine.[1][2] Colorless to pale brown oil/solid.[1][2] Rapidly oxidizes in air; use immediately.[1][2]
Benzimidazole Fluorescent under UV (254/365 nm).[2] Stable solid.
1H NMR Diagnostic SM: Two aromatic doublets (~7.5-8.5 ppm).[2] Diamine: Upfield shift of aromatics.[1][2] Benzimidazole: Loss of

signals, appearance of C2-Ar protons.[1][2]
Mass Spec (ESI) SM: M+ and M+2 (1:1 ratio due to Br).[2] Product: Check for loss of Br pattern if reduction was non-selective.

References

  • Bellamy, F. D., & Ou, K. (1984).[1][2] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][4] Tetrahedron Letters, 25(8), 839-842.[1][2] Link[4]

    • Grounding: Establishes the protocol for chemoselective reduction in the presence of halogens.
  • Miyaura, N., & Suzuki, A. (1995).[1][2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link

    • Grounding: Foundational text for the Suzuki coupling conditions utilized in Protocol C.[1][2]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1][2] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[2] Journal of Chemical Research, 2007(2), 110-112.[1][2] Link

    • Grounding: Validates the oxidative cycliz
  • Bisel, P., Al-Momani, L., & Müller, M. (2008).[1][2] The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6, 2655-2665.[1][2][6] Link

    • Grounding: Supports the medicinal chemistry rationale regarding metabolic stability and lipophilicity of the tert-butyl group.[2][7]

Sources

Application

Buchwald-Hartwig amination of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-4-(tert-butyl)-6-nitroaniline Executive Summary This application note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Executive Summary

This application note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination) of 2-Bromo-4-(tert-butyl)-6-nitroaniline . This substrate presents a "perfect storm" of synthetic challenges: steric crowding from ortho-substituents, electronic deactivation by the nitro group, and potential catalyst poisoning by the free primary amine.

Successful amination of this substrate is typically a critical step in the synthesis of benzimidazole scaffolds (via subsequent reduction/cyclization) or complex azo-dye intermediates . This guide prioritizes the use of Dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) to overcome the high activation energy barrier and prevent the formation of "Pd-black" often caused by free-amine coordination.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate, 2-Bromo-4-(tert-butyl)-6-nitroaniline, possesses three distinct features that dictate the reaction conditions:

  • The "Ortho-Ortho" Effect: The reactive C-Br bond (Position 2) is flanked by an amino group (Position 1) and a hydrogen (Position 3). However, the bulky tert-butyl group at Position 4 and the nitro group at Position 6 create a rigid electronic environment. The primary challenge is the free amino group (

    
    )  at Position 1. In standard Pd-catalysis, free amines can displace phosphine ligands, forming unreactive 
    
    
    
    complexes (Catalyst Poisoning).
  • Electronic Push-Pull: The nitro group (

    
    , ortho to the amine) strongly withdraws electron density, making the C-Br bond susceptible to oxidative addition (good for Pd insertion). However, it also reduces the basicity of the intrinsic amine, making self-coupling less likely (a synthetic advantage).
    
  • Chemo-Selectivity: The goal is to couple an external amine to the C-Br site without affecting the

    
     group or the intrinsic 
    
    
    
    .
Catalyst System Selection

To navigate these challenges, we utilize Third-Generation Buchwald Precatalysts .

  • Ligand: RuPhos or BrettPhos . These bulky, electron-rich ligands prevent the coordination of the substrate's free amine to the Palladium center.

  • Base:

    
      or 
    
    
    
    . Weaker bases are preferred over
    
    
    to prevent side reactions with the nitro group (e.g., reduction or nucleophilic attack).
  • Precatalyst: Pd-G3-Precatalysts (e.g., RuPhos-Pd-G3). These ensure rapid generation of the active

    
     species, crucial for initiating the cycle before the substrate can sequester the metal.
    

Experimental Protocol

Materials & Reagents
ComponentReagent ClassRecommended ReagentEquiv.Role
Substrate Aryl Bromide2-Bromo-4-(tert-butyl)-6-nitroaniline1.0Electrophile
Nucleophile AmineExternal Amine (e.g., Morpholine, Aniline)1.2Nucleophile
Catalyst Pd SourceRuPhos-Pd-G3 (or

+ RuPhos)
0.02 - 0.05Catalyst
Base Inorganic Base

(Anhydrous)
2.0 - 3.0Proton Scavenger
Solvent Non-polarToluene or 1,4-Dioxane (Anhydrous)[0.2 M]Solvent
Step-by-Step Procedure

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial with crimp cap) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 equiv, e.g., 273 mg for 1 mmol scale).

    • 
       (2.0 equiv, 652 mg). Note: Ensure base is finely ground.
      
    • RuPhos-Pd-G3 Precatalyst (2 mol%, 17 mg). If using separate Pd/Ligand: Add

      
       (2 mol%) and RuPhos (4 mol%).
      
  • Purge: Cap the vial and purge with Argon for 5 minutes (Evacuate/Backfill x3).

Step 2: Liquid Addition

  • Solvent: Add anhydrous Toluene (5.0 mL, 0.2 M concentration) via syringe.

  • Nucleophile: Add the external amine (1.2 equiv) via syringe.

    • Critical: If the amine is a solid, add it in Step 1.

    • Tip: For volatile amines, add a slight excess (1.5 equiv).

Step 3: Reaction & Monitoring

  • Heating: Place the vial in a pre-heated aluminum block at 100 °C .

  • Agitation: Stir vigorously (800-1000 RPM). The insolubility of

    
     requires high shear mixing for effective phase transfer.
    
  • Timecourse:

    • Check 1 (1 hour): The solution should turn from yellow/orange to dark red/brown.

    • Check 2 (4-16 hours): Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (

      
      ) and appearance of the product (
      
      
      
      ).

Step 4: Workup & Purification

  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with EtOAc.

  • Scavenging (Optional but Recommended): If the crude filtrate is dark black, treat with SiliaMetS® Thiol or activated charcoal for 30 mins to remove residual Pd.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The product will likely be a deeply colored (red/orange) solid due to the nitro-aniline conjugation.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing the "Off-Cycle" resting state caused by the substrate's free amine.

BuchwaldHartwig Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate Substrate Substrate: 2-Br-4-tBu-6-NO2-Aniline Substrate->OxAdd AmineBind Amine Coordination [L-Pd(II)-Ar-NHR2]+ Br- OxAdd->AmineBind + External Amine Trap CATALYST DEATH [Pd(Substrate-NH2)2Br2] OxAdd->Trap Coordination of Substrate NH2 (If Ligand is Small) Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot Amido Amido Complex [L-Pd(II)-Ar-NR2] Deprot->Amido - HBr (Base-HBr) RedElim Reductive Elimination (Product Release) Amido->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands (L) to prevent off-cycle coordination of the substrate's intrinsic amine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst DeactivationSwitch to BrettPhos-Pd-G3 . The larger bite angle may facilitate Oxidative Addition on the crowded ring.
Low Yield (<30%) Incomplete ConversionIncrease temperature to 110 °C and switch solvent to t-Amyl Alcohol (higher boiling point, better solubility).
Debromination (Ar-H)

-Hydride Elimination
This occurs if the external amine is sterically hindered. Switch to Pd2(dba)3 + XantPhos to enforce reductive elimination.
Black Precipitate "Pd-Black" FormationOxygen leak or insufficient ligand. Ensure strict anaerobic conditions. Add 10 mol% extra ligand relative to Pd.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • BenchChem Application Note. (2025). Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. BenchChem Technical Library.

Method

Application Notes and Protocols: 2-Bromo-4-(tert-butyl)-6-nitroaniline as a Versatile Chemical Intermediate

Introduction: Unlocking Synthetic Potential In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-(tert-butyl)-6-nitroaniline emerges as a highly valuable, albeit specialized, building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—a sterically demanding tert-butyl group, a reactive bromine atom, and an electron-withdrawing nitro group on an aniline scaffold—offers a rich platform for a diverse array of chemical transformations.

The tert-butyl group at the 4-position serves as a critical control element, directing subsequent reactions and modulating the electronic properties of the aromatic ring. The ortho- and para-directing amino group, in concert with the meta-directing nitro group, creates a specific electronic environment that influences the regioselectivity of further synthetic manipulations. The bromine atom at the 2-position and the nitro group at the 6-position provide two distinct and orthogonally reactive handles for downstream functionalization, such as cross-coupling reactions and reduction/diazotization sequences, respectively.

This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of 2-Bromo-4-(tert-butyl)-6-nitroaniline, empowering researchers to leverage its full synthetic potential. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to facilitate adaptation and troubleshooting.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective handling in a laboratory setting. Below is a summary of the key properties of 2-Bromo-4-(tert-butyl)-6-nitroaniline, based on available data.[1]

PropertyValueSource
CAS Number 1027356-55-3PubChem[1]
Molecular Formula C₁₀H₁₃BrN₂O₂PubChem[1]
Molecular Weight 273.13 g/mol PubChem[1]
Appearance Expected to be a yellow to orange crystalline solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water.N/A

Safety Precautions:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Nitroanilines are known to be toxic and can cause methemoglobinemia.

  • Irritation: Likely to cause skin and eye irritation.

  • Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Storage: Store in a cool, dry, and dark place, away from oxidizing agents.

Synthesis Protocol: A Proposed Route

The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline can be envisioned through a two-step sequence starting from commercially available 4-(tert-butyl)aniline: nitration followed by selective bromination. The bulky tert-butyl group is expected to direct the initial nitration to the ortho position (position 2). Subsequent bromination will then be directed by the activating amino group to the other ortho position (position 6).

Start 4-(tert-butyl)aniline Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-(tert-butyl)-2-nitroaniline Nitration->Intermediate Bromination Bromination (NBS, Acetonitrile) Intermediate->Bromination Product 2-Bromo-4-(tert-butyl)-6-nitroaniline Bromination->Product

Figure 1. Proposed synthetic workflow for 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Step 1: Synthesis of 4-(tert-butyl)-2-nitroaniline

Rationale: The nitration of anilines requires careful control of reaction conditions to prevent over-nitration and oxidation. The use of a sulfuric acid medium protonates the aniline, forming the anilinium ion, which is deactivating and meta-directing. However, a small equilibrium concentration of the free aniline, which is strongly activating and ortho-, para-directing, is responsible for the formation of the desired product. The bulky tert-butyl group will sterically hinder nitration at the 3-position, favoring nitration at the 2-position.

Materials:

  • 4-(tert-butyl)aniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(tert-butyl)aniline (10.0 g, 67.0 mmol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (50 mL) with stirring. Maintain the temperature below 20°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (5.2 mL, 73.7 mmol) to concentrated sulfuric acid (10 mL) in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 4-(tert-butyl)aniline in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(tert-butyl)-2-nitroaniline.

Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Rationale: The bromination of the activated aromatic ring of 4-(tert-butyl)-2-nitroaniline is expected to be facile. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The amino group is the strongest activating group and will direct the incoming electrophile (bromonium ion) to the ortho position (position 6).

Materials:

  • 4-(tert-butyl)-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(tert-butyl)-2-nitroaniline (5.0 g, 25.7 mmol) in acetonitrile (50 mL).

  • Add N-Bromosuccinimide (4.8 g, 27.0 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol/water to obtain pure 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Characterization

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10-8.20 (d, 1H, Ar-H)

    • δ 7.80-7.90 (d, 1H, Ar-H)

    • δ 6.00-6.50 (br s, 2H, -NH₂)

    • δ 1.30-1.40 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 148.0 (C-NH₂)

    • δ 142.0 (C-NO₂)

    • δ 135.0 (C-Br)

    • δ 128.0 (Ar-CH)

    • δ 125.0 (Ar-CH)

    • δ 120.0 (C-tert-butyl)

    • δ 34.0 (C(CH₃)₃)

    • δ 31.0 (C(CH₃)₃)

  • IR (KBr, cm⁻¹):

    • 3400-3500 (N-H stretching)

    • 2960 (C-H stretching, aliphatic)

    • 1580, 1340 (N-O stretching of nitro group)

    • 830 (C-H out-of-plane bending)

  • Mass Spectrometry (EI):

    • m/z (%): 272/274 (M⁺, M⁺+2, isotopic pattern for Br)

Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

2-Bromo-4-(tert-butyl)-6-nitroaniline is an excellent precursor for the synthesis of substituted benzimidazoles, a common scaffold in many bioactive molecules, including kinase inhibitors. The following protocol outlines a representative two-step synthesis of a hypothetical benzimidazole precursor.

Start 2-Bromo-4-(tert-butyl)- 6-nitroaniline Reduction Nitro Reduction (SnCl2, HCl) Start->Reduction Diamine 3-Bromo-5-(tert-butyl)- benzene-1,2-diamine Reduction->Diamine Cyclization Benzimidazole Formation (Carboxylic Acid, Reflux) Diamine->Cyclization Product 2-Substituted-7-bromo-5-(tert-butyl) -1H-benzo[d]imidazole Cyclization->Product

Figure 2. Application workflow for the synthesis of a benzimidazole precursor.

Step 1: Reduction of the Nitro Group

Rationale: The selective reduction of the nitro group to an amine is a key transformation that unmasks a second nucleophilic site on the aromatic ring, setting the stage for cyclization reactions. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method for this reduction.

Materials:

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-Bromo-4-(tert-butyl)-6-nitroaniline (2.73 g, 10.0 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add tin(II) chloride dihydrate (11.3 g, 50.0 mmol).

  • Heat the mixture to 50°C and then add concentrated HCl (20 mL) dropwise.

  • After the addition, heat the reaction mixture to reflux (approximately 80°C) for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is ~9-10 to precipitate the tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-(tert-butyl)benzene-1,2-diamine. This product is often used in the next step without further purification.

Step 2: Benzimidazole Formation

Rationale: The newly formed 1,2-diamine can readily undergo condensation with a carboxylic acid or its derivative to form the benzimidazole ring system. This is a robust and widely used method for constructing this important heterocyclic motif.

Materials:

  • 3-Bromo-5-(tert-butyl)benzene-1,2-diamine

  • A suitable carboxylic acid (e.g., acetic acid for a 2-methyl substituted benzimidazole)

  • 4 M Hydrochloric acid or polyphosphoric acid (PPA)

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend the crude 3-Bromo-5-(tert-butyl)benzene-1,2-diamine (from the previous step, ~10.0 mmol) in 4 M HCl (30 mL).

  • Add the desired carboxylic acid (12.0 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry under vacuum to afford the desired 2-substituted-7-bromo-5-(tert-butyl)-1H-benzo[d]imidazole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

2-Bromo-4-(tert-butyl)-6-nitroaniline is a strategically designed chemical intermediate with significant potential for the synthesis of complex organic molecules. The protocols detailed in this guide provide a solid foundation for the preparation and subsequent utilization of this versatile building block. The orthogonal reactivity of the bromo and nitro functionalities, coupled with the steric influence of the tert-butyl group, allows for a high degree of control in multistep synthetic sequences. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications. It is our hope that these detailed application notes will serve as a valuable resource for researchers and scientists in their pursuit of novel chemical entities.

References

  • Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-cyano-4-nitro-6-bromaniline.
  • Google Patents. (n.d.). Preparation method of 2,4,6-tribromoaniline.
  • Google Patents. (n.d.). 2-bromo-4-nitroaniline synthesis device.
  • PubChem. (n.d.). Process for preparation of albendazole. Retrieved February 6, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 6, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 6, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocol: N-alkylation of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Abstract This document provides a comprehensive guide for the selective N-mono-alkylation of 2-Bromo-4-(tert-butyl)-6-nitroaniline. N-alkylated anilines are crucial structural motifs in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective N-mono-alkylation of 2-Bromo-4-(tert-butyl)-6-nitroaniline. N-alkylated anilines are crucial structural motifs in medicinal chemistry and materials science. The target substrate presents significant synthetic challenges due to the steric hindrance imposed by the ortho-bromo and tert-butyl groups, combined with the severely diminished nucleophilicity of the amine caused by the ortho-nitro group. This protocol details a robust and optimized procedure using alkyl halides in the presence of a suitable base, offering reliable yields and minimizing common side reactions. We will delve into the mechanistic principles, provide a detailed step-by-step experimental protocol, offer troubleshooting advice, and outline safety precautions necessary for a successful and safe synthesis.

Reaction Principle and Mechanistic Insights

The N-alkylation of 2-Bromo-4-(tert-butyl)-6-nitroaniline with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The core of this transformation involves the nitrogen atom of the aniline acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

  • Substrate Reactivity: The primary challenge is the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the ortho-nitro group significantly decreases the electron density on the nitrogen atom, making it a weak nucleophile.[2] Furthermore, the bulky tert-butyl group and the adjacent bromine atom create substantial steric hindrance around the nitrogen, impeding the approach of the alkylating agent.[3][4] Consequently, this reaction requires more forcing conditions (elevated temperatures and an effective base) compared to the alkylation of simple anilines.

  • Role of the Base: A base is essential for two reasons. First, it deprotonates the aniline nitrogen, increasing its nucleophilicity. Second, it neutralizes the hydrohalic acid (H-X) byproduct formed during the reaction, preventing the protonation of the starting aniline which would render it unreactive. Potassium carbonate (K₂CO₃) is an effective and economical choice for this transformation, providing a heterogeneous base that is strong enough to facilitate the reaction without promoting significant side reactions.[5]

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the aniline substrate and the inorganic base, and its high boiling point allows for the necessary heating to overcome the activation energy barrier of this challenging reaction.[2]

Caption: General scheme for the N-alkylation of 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-alkylation of the title compound. Specific quantities should be calculated based on the molecular weight of the chosen alkyl halide.

Materials and Reagents
  • 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 eq.)

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide) (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stir plate with heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and UV lamp

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Note that neither latex nor nitrile gloves provide long-term protection against DMF; they should be changed immediately upon contamination.[6]

  • Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of volatile and toxic reagents.[6][7]

  • Reagent Handling:

    • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle with extreme care.[1]

    • DMF: DMF is a reproductive toxin and is readily absorbed through the skin.[6] Avoid contact and store in a cool, well-ventilated area away from ignition sources.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. DMF waste should be collected in designated, labeled containers.[6]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2–0.5 M with respect to the aniline.

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. Reactions are typically complete within 6-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a generous amount of deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with deionized water, followed by one wash with brine to aid in the removal of residual DMF and water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Data Presentation & Troubleshooting

The following table summarizes expected outcomes and provides guidance for common issues encountered during the N-alkylation.

Alkylating AgentTemp. (°C)Typical Time (h)Expected OutcomeTroubleshooting Notes
Iodomethane80 °C6 - 10Good yield of the N-methyl product.Low reactivity? Increase temperature to 90°C. Dialkylation observed? Use 1.05 eq. of iodomethane.
Ethyl Bromide90 °C10 - 16Moderate to good yield of the N-ethyl product.Reaction is slow. Consider using ethyl iodide for higher reactivity.
Benzyl Bromide90 °C8 - 12Good yield of the N-benzyl product.If dialkylation is a major issue, consider using a slight excess of the aniline (1.1 eq.).[2]
Isopropyl Bromide100-110 °C18 - 24Low to moderate yield.Significant steric hindrance.[3] Elimination (propene formation) may compete. A stronger base like Cs₂CO₃ may improve results.[9]

Experimental Workflow Visualization

The entire process, from initial setup to final characterization, can be visualized as a sequential workflow.

Workflow Setup 1. Reaction Setup - Add Aniline & K₂CO₃ to flask - Add anhydrous DMF - Flush with N₂ Reaction 2. Reaction - Add Alkyl Halide - Heat to 80-100 °C - Monitor by TLC Setup->Reaction Proceed once set Workup 3. Aqueous Workup - Quench with Water - Extract with EtOAc - Wash with Water & Brine Reaction->Workup Upon completion Purify 4. Purification - Dry over Na₂SO₄ - Concentrate (Rotovap) - Flash Column Chromatography Workup->Purify Crude product Characterize 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry Purify->Characterize Pure product

Caption: Step-by-step experimental workflow for N-alkylation.

References

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Retrieved from [Link]

  • ACS Green Chemistry Institute (2026). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]

  • Li, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. Retrieved from [Link]

  • Kaeding, W. W. (1987). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,683,334.
  • Dastgir, S., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951.
  • MONOCHEM (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. MONOHEM. Retrieved from [Link]

  • Kumar, S., et al. (2025). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic-chemistry.org. Retrieved from [Link]

  • James Madison University (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). James Madison University. Retrieved from [Link]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. NJ.gov. Retrieved from [Link]

  • Reddy, K. S. K., et al. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Retrieved from [Link]

  • Schaeffer Electric (2011). Material Safety Data Sheet. Schaeffer Electric. Retrieved from [Link]

  • Wang, H., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Welcome to the technical support center for the synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the reaction's intricacies to ensure a successful and reproducible outcome in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing 2-Bromo-4-(tert-butyl)-6-nitroaniline?

The synthesis is typically achieved through the electrophilic bromination of the precursor, 4-(tert-butyl)-2-nitroaniline. The reaction involves the introduction of a single bromine atom onto the aromatic ring. The key is to control the regioselectivity to ensure the bromine adds at the C-6 position, which is ortho to the activating amino group and meta to the deactivating nitro group.

Caption: General synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Q2: What factors influence the regioselectivity of this bromination?

Regioselectivity is a critical challenge. The outcome is a contest between the directing effects of the three substituents on the ring:

  • Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): A strong deactivating group that directs to the meta position.

  • tert-Butyl Group (-C(CH₃)₃): A weakly activating group that also directs ortho and para.

In 4-(tert-butyl)-2-nitroaniline, the position para to the amino group is blocked by the tert-butyl group. The two remaining ortho positions are C-2 (blocked by the nitro group) and C-6. Therefore, the C-6 position is the most electronically favorable site for electrophilic attack, guided by the powerful amino director. However, side reactions can occur if conditions are not optimal.[1][2]

Q3: Why is my reaction mixture turning dark and producing tar-like substances?

Dark coloration and tar formation are often signs of oxidation or over-bromination. The aniline substrate is highly electron-rich and susceptible to oxidation by the brominating agent, especially elemental bromine (Br₂).[3] Using a milder brominating agent like N-Bromosuccinimide (NBS) can mitigate this, as it provides a low, steady concentration of electrophilic bromine.[4][5] Additionally, controlling the reaction temperature is crucial; running the reaction at or below room temperature can help minimize these side reactions.

Q4: What are the primary safety concerns when performing this synthesis?

This synthesis involves hazardous materials that require strict safety protocols.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe chemical burns upon skin contact and is extremely dangerous if inhaled. Always handle liquid bromine in a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[6][7][8][9] Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.

  • Nitroanilines: These compounds are toxic and can be absorbed through the skin. They are also suspected mutagens.[10] Standard PPE should be worn, and exposure should be minimized.

  • Solvents: Solvents like glacial acetic acid are corrosive. Ensure proper handling and ventilation.

In case of exposure, immediately remove contaminated clothing and wash the affected area with copious amounts of water. Seek immediate medical attention.[11]

Section 2: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Probable Cause Solution & Scientific Rationale
1. Low Yield of Final Product a) Incomplete Reaction: The brominating agent was not fully consumed, or the reaction did not run to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[12] A typical mobile phase is 4:1 Hexane:Ethyl Acetate. Ensure the starting material spot has been completely consumed before proceeding with the workup. If the reaction stalls, a slight excess (1.05-1.1 equivalents) of the brominating agent can be considered, but add it cautiously to avoid over-bromination.
b) Formation of Isomeric Byproducts: Suboptimal reaction conditions can lead to bromination at less favorable positions.Control the temperature rigorously. The reaction is often best performed at room temperature or slightly below to enhance selectivity. Solvent choice matters. Glacial acetic acid is a common choice as it can moderate the reactivity of the aniline.[13] Aprotic, non-polar solvents may also be used, but solvent effects on regioselectivity have been noted.[14]
c) Product Loss During Workup: The product may have partial solubility in the washing or recrystallization solvents.Optimize the workup. When precipitating the product in water, use ice-cold water to minimize dissolution. For recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly, finishing with an ice bath to maximize crystal recovery.[12]
2. Significant Impurities in Final Product a) Unreacted Starting Material: Insufficient brominating agent or reaction time.Ensure correct stoichiometry. Use at least one full equivalent of the brominating agent. As mentioned above, monitor the reaction via TLC to confirm the consumption of the starting material. Purification via recrystallization is often effective, as the starting material and product typically have different solubilities.[15]
b) Over-bromination (Dibromo-product): The highly activated ring can react with a second equivalent of bromine.Slow, controlled addition of the brominating agent is critical. Dissolve the brominating agent (e.g., Br₂) in the reaction solvent and add it dropwise to the aniline solution over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring mono-substitution.[12]
c) Other Isomers: While less common, bromination at other positions can occur if conditions are not controlled.This points to a significant loss of regiochemical control. Re-evaluate the entire protocol, including temperature, solvent, and rate of addition. Consider using a bulkier brominating source or a different solvent system to sterically or electronically disfavor alternative reaction sites.[14][16]
Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Experimental Protocol

This protocol provides a detailed, self-validating methodology for the synthesis.

Objective: To synthesize 2-Bromo-4-(tert-butyl)-6-nitroaniline from 4-(tert-butyl)-2-nitroaniline.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-(tert-butyl)-2-nitroaniline194.2310.0 g0.05151.0
Bromine (Br₂)159.818.4 g (2.7 mL)0.05261.02
Glacial Acetic Acid-150 mL--
Deionized Water-500 mL--
Ethanol-As needed for recrystallization--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0515 mol) of 4-(tert-butyl)-2-nitroaniline in 100 mL of glacial acetic acid. Stir at room temperature until all solid has dissolved.

  • Preparation of Brominating Agent: In a separate beaker, carefully dissolve 2.7 mL (0.0526 mol) of bromine in 50 mL of glacial acetic acid. Caution: Perform this step in a fume hood. Bromine is highly corrosive and toxic.

  • Bromination: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirring aniline solution over approximately 30-45 minutes. Maintain the reaction temperature at 20-25°C. A water bath can be used to dissipate any heat generated.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction's progress by TLC (4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Product Precipitation (Workup): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A yellow solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 50 mL of cold deionized water to remove residual acetic acid.

  • Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid is completely dissolved. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Final Product Collection: Collect the purified yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Determine the yield and characterize the final product by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Section 4: Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The lone pair on the amino group's nitrogen atom increases the electron density of the aromatic ring, making it susceptible to attack by an electrophile (Br⁺).

Caption: Mechanism of electrophilic aromatic bromination.

References

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline. 12

  • Scribd. Synthesis of 2,4,6-Tribromoaniline.

  • Ningbo Inno Pharmchem Co., Ltd. Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry.

  • Google Patents. (2010). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

  • ResearchGate. (2008). 2-Bromo-4-nitroaniline.

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-nitroaniline from 4-nitroaniline. 17

  • PrepChem.com. Preparation of 4-nitroaniline.

  • Khan Academy. Bromination of Aniline.

  • RSC Publishing. (2009). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123049, 4-tert-Butyl-2-nitroaniline.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135439, 2-Bromo-4-tert-butyl-6-nitroaniline.

  • MySkinRecipes. 4-(tert-Butyl)-2-nitroaniline.

  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. 15

  • Carl ROTH. Safety Data Sheet: Bromine.

  • NJ Department of Health. (2009). Hazardous Substance Fact Sheet: Bromine.

  • Centers for Disease Control and Prevention. (2024). Facts About Bromine.

  • ICL Group. Bromine Safety Handbook.

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water.

  • Chemistry LibreTexts. (2023). Allylic Bromination with NBS.

  • Thieme. (2007). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.

  • National Institutes of Health. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.

  • Quick Company. Regio Selective Molecular Bromination Of Substituted Aniline.

  • Chemistry Steps. Reactions of Aniline.

  • Common Organic Chemistry. Bromination - Common Conditions.

  • TopSCHOLAR. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.

Sources

Optimization

Technical Support Center: Recrystallization of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Part 1: The "Golden Standard" Protocol Executive Summary For the purification of 2-Bromo-4-(tert-butyl)-6-nitroaniline , the standard "boil and cool" recrystallization method presents a significant risk due to the compou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Golden Standard" Protocol

Executive Summary

For the purification of 2-Bromo-4-(tert-butyl)-6-nitroaniline , the standard "boil and cool" recrystallization method presents a significant risk due to the compound's low melting point (61 °C). If the solvent's boiling point exceeds the compound's melting point, the material will "oil out" (separate as a liquid) rather than crystallize.

Recommended Solvent System: Ethanol (95%) / Water or Methanol / Water Operational Constraint: Temperature must not exceed 50 °C.

Step-by-Step Methodology

1. Dissolution (The "Warm" Phase)

  • Place the crude orange/yellow solid in an Erlenmeyer flask.

  • Add Ethanol (95%) or Methanol in small portions while stirring.

  • CRITICAL: Heat the mixture gently in a water bath set to 45–50 °C . Do not heat to reflux (78 °C).

  • The tert-butyl group significantly increases lipophilicity; the compound should dissolve readily in warm alcohol. If insoluble particulates remain (inorganic salts), filter the warm solution immediately.

2. Saturation Adjustment

  • Once dissolved, add warm distilled water (approx. 40 °C) dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) appears.

  • Add just enough warm ethanol/methanol (1–2 mL) to clear the turbidity and restore a transparent solution.

3. Crystallization (The "Slow" Phase)

  • Remove the flask from the heat source. Cover with a watch glass or foil.

  • Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling will trap impurities.

  • Once at room temperature, transfer to a refrigerator (4 °C) for 2 hours.

  • Note: Due to the bulky tert-butyl group, crystal lattice formation may be kinetically slow.

4. Isolation

  • Collect the crystals via vacuum filtration using a Buchner funnel.[1]

  • Wash the cake with a small volume of cold (0 °C) Ethanol/Water (1:1 mixture).

  • Dry in a vacuum desiccator at room temperature. Do not oven dry above 40 °C.

Part 2: Troubleshooting Center

Decision Matrix: Solving Common Failures

Recrystallization_Logic Start Issue Encountered OilingOut Problem: 'Oiling Out' (Liquid droplets form instead of crystals) Start->OilingOut NoCrystals Problem: No Crystallization (Solution remains clear) Start->NoCrystals LowYield Problem: Low Yield (Too much stays in solution) Start->LowYield Soln_Oil1 Cause: Temp > Melting Point (61°C) OilingOut->Soln_Oil1 Soln_NoCry1 Cause: Solution not saturated NoCrystals->Soln_NoCry1 Soln_Yield1 Cause: Too much alcohol used LowYield->Soln_Yield1 Fix_Oil1 Fix: Re-dissolve at <50°C. Add seed crystal. Soln_Oil1->Fix_Oil1 Fix_NoCry1 Fix: Evaporate 20% solvent under N2 stream. Soln_NoCry1->Fix_NoCry1 Fix_Yield1 Fix: Increase Water ratio (Anti-solvent addition) Soln_Yield1->Fix_Yield1

Figure 1: Troubleshooting logic flow for low-melting nitroaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why did my product turn into a yellow oil at the bottom of the flask? A: This is the most common issue with 2-Bromo-4-(tert-butyl)-6-nitroaniline. The compound melts at 61 °C . If you used boiling ethanol (78 °C) or boiling water (100 °C), the compound melted before it could dissolve or separated as a liquid upon cooling (L-L phase separation).

  • Correction: Re-heat the mixture gently to 50 °C to dissolve the oil, then cool very slowly while vigorously stirring to induce nucleation. Adding a "seed" crystal is highly effective here.

Q2: Can I use Hexane/Ethyl Acetate instead? A: Yes. Because the tert-butyl group makes the molecule lipophilic, it dissolves well in organic solvents.

  • Protocol: Dissolve in a minimum amount of warm Ethyl Acetate (40 °C). Slowly add Hexane until the solution turns cloudy.[2] Cool to 4 °C.

  • Benefit: This avoids water, which is harder to remove from the final low-melting solid.

Q3: The crystals are orange, but I expected yellow. Is it impure? A: Not necessarily. Nitroanilines are solvatochromic.

  • Dark Orange/Red: Often indicates oxidation products or residual isomers (e.g., 2,6-dibromo variants).

  • Bright Yellow: Typically the pure form.

  • Verification: Run a TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1) . If you see a single spot, the color is likely intrinsic to the crystal packing or solvate form.

Part 3: Physicochemical Logic (Deep Dive)

Why This Solvent System Works
FeatureChemical LogicImpact on Purification
Nitro Group (-NO₂) Strong Hydrogen Bond AcceptorIncreases solubility in polar protic solvents like Methanol/Ethanol .
Amine Group (-NH₂) Hydrogen Bond DonorFacilitates interaction with water/alcohol, aiding dissolution.
Tert-Butyl Group (-C(CH₃)₃) Bulky, Lipophilic (Hydrophobic)Crucial Factor: Drastically reduces water solubility compared to standard nitroaniline. Requires the organic co-solvent (Ethanol) to be the dominant phase.
Bromine (-Br) Heavy HalogenIncreases density and melting point slightly, but the tert-butyl effect dominates, keeping MP low (61 °C).

The "Steric Twist" Effect: In 2,6-disubstituted anilines (like this compound where Br and NO₂ flank the NH₂), the substituents force the nitro group out of planarity with the benzene ring. This reduces intermolecular pi-stacking forces, which explains the low melting point (61 °C) compared to unhindered isomers (e.g., 4-nitroaniline melts at ~148 °C). This weak lattice energy makes the compound prone to oiling out.

Part 4: References & Data Sources

  • PubChem Compound Summary. (2025). 2-Bromo-4-tert-butyl-6-nitroaniline (CID 50997856).[3] National Center for Biotechnology Information.

    • Source:[Link]

    • Relevance: Confirms Melting Point (61 °C) and lipophilic properties (XLogP3 ~4.0).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Relevance: Standard protocols for the recrystallization of substituted nitroanilines (General procedures for Class: Nitro compounds).

  • BenchChem Technical Support. (2025). Purification of 2,6-Dibromo-4-nitroaniline.

    • Relevance: Provides comparative solubility data for the structural analog, validating the use of alcohol-based systems for brominated nitroanilines.

  • Sigma-Aldrich Safety Data Sheet. (2024). 2-Bromo-4-nitroaniline derivatives.

    • Relevance: Safety handling for nitroanilines (Skin absorption hazards).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the synthesis of 2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing a robust framework for troubleshooting and optimization.

Reaction Overview: The Synthetic Pathway

The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline is typically achieved via the electrophilic bromination of a substituted aniline precursor. The most logical and common starting material is 4-(tert-butyl)-2-nitroaniline. The regioselectivity of this reaction is governed by the combined directing effects of the substituents on the aromatic ring.

  • -NH₂ (Amino) Group: A powerful activating, ortho-, para-director.

  • -C(CH₃)₃ (tert-Butyl) Group: A moderately activating, ortho-, para-director.

  • -NO₂ (Nitro) Group: A strong deactivating, meta-director.

The dominant activating effect of the amino group directs the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. Since the para position (4) is blocked by the tert-butyl group and one ortho position (2) is blocked by the nitro group, the bromination is strongly directed to the C-6 position.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The primary causes of low yield are typically twofold: suboptimal reaction conditions leading to incomplete conversion and the formation of undesired side products due to the high reactivity of the aniline starting material. The amino group makes the ring highly susceptible to both over-bromination and oxidation if conditions are not carefully controlled.[1][2]

Q2: Which brominating agent is recommended for this synthesis?

A2: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the superior choice for achieving high selectivity and minimizing side reactions.[3] NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture, which helps to prevent the formation of di-brominated byproducts and reduces the risk of oxidation that can occur with a large excess of Br₂.[4][5]

Q3: What are the expected major impurities or side products?

A3: The most common impurities include:

  • Unreacted Starting Material: 4-(tert-butyl)-2-nitroaniline, resulting from an incomplete reaction.

  • Di-brominated Byproducts: Although less likely if the stoichiometry is controlled, over-bromination can occur.

  • Oxidation Products: The highly activated aniline ring can be susceptible to oxidation, leading to colored, often tar-like impurities, especially if harsh conditions (e.g., excess bromine, high temperatures) are used.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material from the product. The disappearance of the starting material spot is a key indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format to guide you through the process of optimizing your synthesis.

Issue 1: Low Conversion of Starting Material

Question: My TLC analysis shows a significant amount of unreacted 4-(tert-butyl)-2-nitroaniline even after the recommended reaction time. What factors should I investigate?

Answer: Several factors can lead to incomplete reactions. A systematic approach to troubleshooting is crucial.

  • Causality—Reagent Stoichiometry & Quality: The stoichiometry of the brominating agent is critical. While a 1:1 molar ratio of NBS to the aniline substrate is theoretically sufficient, a slight excess (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion.[1] Ensure your NBS is of high purity; it can degrade over time, especially if exposed to moisture.

  • Causality—Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, high temperatures can promote side reactions. For NBS brominations, reactions are often conducted at or slightly below room temperature. A gentle increase in temperature (e.g., to 40 °C) can sometimes improve conversion, but this must be monitored carefully to avoid impurity formation.

  • Causality—Solvent Choice: The choice of solvent is critical for both solubility and reactivity. Acetonitrile or Dichloromethane (DCM) are common solvents for NBS brominations as they are relatively inert and effectively solubilize the reagents. Glacial acetic acid can also be used and may facilitate the reaction by protonating the amino group to a lesser extent than strong acids, thereby modulating its reactivity.[7][8]

Issue 2: Significant Formation of Impurities

Question: My crude product contains multiple spots on the TLC, and the yield of the desired product is low. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products points to issues with selectivity, most commonly over-bromination or oxidation.

  • Causality—Control of Bromine Concentration: As previously mentioned, this is the primary advantage of using NBS over Br₂.[3] If you must use elemental bromine, it is essential to add it slowly and in a dropwise manner to the cooled reaction mixture to avoid localized high concentrations that lead to polysubstitution.[7]

  • Causality—Protecting Group Strategy: For highly activated systems, temporarily protecting the amino group as an acetamide can be an effective strategy. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which provides greater control over the bromination.[9] The protecting group can be removed via acid or base hydrolysis after the bromination step. This multi-step process often leads to a much cleaner product and a higher overall yield despite the extra steps.

  • Causality—Exclusion of Light: Some bromination reactions, particularly those involving NBS, can have radical components that are initiated by light.[10][11] Performing the reaction in a flask wrapped in aluminum foil can help minimize these unwanted side pathways.

Issue 3: Difficulty in Product Purification and Isolation

Question: The workup procedure results in a dark, oily crude product that is difficult to purify by recrystallization. What can I do to improve isolation and purification?

Answer: A challenging purification often indicates the presence of persistent impurities that co-crystallize or prevent crystallization altogether.

  • Workup Procedure: After the reaction is complete, it is often beneficial to quench any remaining NBS or bromine. This can be done by washing the organic layer with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This step will remove excess bromine and help decolorize the solution.

  • Recrystallization Solvent Screening: Do not rely on a single solvent for recrystallization. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures. Ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are good starting points for screening. Glacial acetic acid is also a reported solvent for similar compounds.[6]

  • Activated Charcoal Treatment: If your product is persistently colored due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities.[6] Use charcoal sparingly, as it can also adsorb your desired product, leading to reduced recovery.[6]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the most effective alternative. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will typically allow for the separation of the desired product from both less polar (e.g., starting material) and more polar impurities.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low yield in the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield Check_Purity 1. Assess Purity - TLC of crude product - NMR of starting material Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Purity->Incomplete_Rxn  Yes Impure_Product Multiple Side Products? Check_Purity->Impure_Product  Yes Optimize_Conditions 2. Optimize Reaction - Check stoichiometry (1.05-1.1 eq NBS) - Adjust temperature - Screen solvents (ACN, DCM) Incomplete_Rxn->Optimize_Conditions Improve_Selectivity 3. Improve Selectivity - Use NBS instead of Br₂ - Slow, dropwise addition - Protect amino group (acetylation) Impure_Product->Improve_Selectivity Improve_Workup 4. Refine Purification - Quench with Na₂S₂O₃ - Screen recrystallization solvents - Use column chromatography Optimize_Conditions->Improve_Workup Improve_Selectivity->Improve_Workup End High Yield Achieved Improve_Workup->End

Caption: A logical workflow for troubleshooting low yield.

Visualizing Substituent Directing Effects

Understanding the electronic properties of the starting material is key to predicting the outcome and controlling selectivity.

Caption: Directing effects on the aromatic ring.

Optimized Experimental Protocol

This protocol incorporates best practices discussed in the troubleshooting guide to maximize yield and purity.

Materials:

  • 4-(tert-butyl)-2-nitroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask dried in an oven and equipped with a magnetic stir bar, add 4-(tert-butyl)-2-nitroaniline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Wrap the flask in aluminum foil to exclude light.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (1.05 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., 20% ethyl acetate in hexanes) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup & Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining electrophilic bromine), saturated aqueous NaHCO₃ (to remove succinimide byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water). If necessary, perform silica gel chromatography to obtain the final product, 2-Bromo-4-(tert-butyl)-6-nitroaniline, as a pure solid.

Summary of Key Parameters for Yield Optimization
ParameterRecommendationRationale
Starting Material 4-(tert-butyl)-2-nitroanilineDirect precursor with appropriate substitution pattern.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br⁺, minimizing over-bromination and oxidation.[3][5]
Stoichiometry 1.05 - 1.1 equivalents of NBSA slight excess ensures the reaction goes to completion without significant side product formation.[1]
Solvent Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)Inert solvents that provide good solubility for reagents and do not interfere with the reaction.
Temperature Room Temperature (20-25 °C)Balances a practical reaction rate with the minimization of temperature-dependent side reactions.
Reaction Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of starting material consumption to prevent over-running the reaction.[1]
Workup Quench with aq. Na₂S₂O₃Removes excess brominating agent and colored impurities, simplifying purification.
Purification Recrystallization / Column ChromatographyEffective methods for isolating the target compound from starting material and byproducts.[6]

References

  • Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt (Patent No. CN101671266A).
  • Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt (Patent No. CN101671266B).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2,4,6-tribromoaniline (Patent No. CN113755866A).
  • YouTube. (2022, March 17). Tribromoaniline : Synthesis. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved February 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-(tert-Butyl)-2-nitroaniline. Retrieved February 6, 2026, from [Link]

  • YouTube. (2014, February 9). Allylic Bromination Using NBS. Retrieved February 6, 2026, from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Welcome to the technical support center for 2-Bromo-4-(tert-butyl)-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-(tert-butyl)-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Challenge: Compound Profile and Common Impurities

2-Bromo-4-(tert-butyl)-6-nitroaniline is a substituted aniline derivative used as an intermediate in organic synthesis.[1] Its purification is often complicated by the presence of structurally similar impurities that arise during its synthesis. A successful purification strategy is predicated on understanding the physicochemical properties of the target compound and its potential contaminants.

Table 1: Physicochemical Properties of 2-Bromo-4-(tert-butyl)-6-nitroaniline

PropertyValueSource
IUPAC Name 2-bromo-4-tert-butyl-6-nitroanilinePubChem[1]
Molecular Formula C₁₀H₁₃BrN₂O₂PubChem[1]
Molecular Weight 273.13 g/mol PubChem[1]
Appearance Light yellow to yellow solidChemicalBook[2]
Melting Point ~61 °CChemicalBook[2]
The "Why": Origins of Common Impurities

The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline typically involves electrophilic aromatic substitution reactions, such as the bromination of a substituted nitroaniline or the nitration of a substituted bromoaniline. The regioselectivity of these reactions is not always perfect, leading to a predictable profile of impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 4-(tert-butyl)-2-nitroaniline or 2-bromo-4-(tert-butyl)aniline.[3]

  • Isomeric Impurities:

    • Mono-brominated Byproducts: If the synthesis involves dibromination of a precursor, incomplete reaction can result in mono-brominated species.[4][5]

    • Positional Isomers: The directing effects of the substituents can lead to the formation of isomers where the bromine or nitro group is attached at a different position on the aromatic ring.

  • Over-brominated Products: Excessive use of a brominating agent can lead to the formation of dibromo- or tribromo-aniline derivatives.[5]

  • Degradation Products: As with many nitroaromatic compounds and anilines, degradation can occur under harsh reaction or workup conditions, leading to colored impurities.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the common questions our team receives regarding the purification of this and similar compounds.

Q1: What is the first step I should take to assess the purity of my crude sample? A1: Before attempting any large-scale purification, a preliminary purity assessment is crucial.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative assessment. It allows you to visualize the number of components in your crude mixture and provides a basis for developing a column chromatography method if needed.[4] Use a combination of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) as the mobile phase.

  • Melting Point Analysis: A sharp melting point close to the literature value (~61 °C) suggests high purity. A broad melting range is a clear indicator of significant impurities.[2]

Q2: What is the most effective laboratory-scale method for purifying this compound? A2: For crystalline solids like 2-Bromo-4-(tert-butyl)-6-nitroaniline, recrystallization is the most efficient and cost-effective first-line purification method. It leverages differences in solubility between the target compound and impurities. For challenging separations, where impurities have similar solubility profiles, or if the product is an oil, column chromatography is the method of choice.[4][6]

Q3: Which solvents are recommended for recrystallization? A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For substituted nitroanilines, common choices include alcohols (ethanol, methanol) and acetic acid.[4][7] A small-scale solubility test is essential.

Table 2: Recrystallization Solvent Screening Guide

SolventProcedureDesired Observation
Ethanol Add a small amount of crude material to a test tube. Add solvent dropwise at room temperature.Insoluble or sparingly soluble.
Methanol Heat the test tube.The solid completely dissolves.
Isopropanol Cool the clear solution to room temperature, then in an ice bath.Abundant, well-formed crystals precipitate out of the solution.
Hexanes/Ethyl Acetate

Q4: My compound is streaking badly on a silica TLC plate. What does this mean for column chromatography? A4: Streaking is a common issue when working with amines on standard silica gel.[8] Silica gel is acidic (due to silanol groups, Si-OH) and can strongly, sometimes irreversibly, bind to basic compounds like anilines. This acid-base interaction leads to poor separation and low recovery. To counteract this, add a small amount (0.5-1%) of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[8] This deactivates the acidic sites on the silica, allowing the amine to travel through the column smoothly.

Q5: How can I definitively confirm the purity of my final product? A5: Purity should be confirmed using orthogonal analytical methods.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a standard starting point.[4][9]

  • Gas Chromatography (GC): Can also be used to assess purity.[10][11]

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure of the purified compound and ensure no unexpected byproducts are present.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for assessing success.

Protocol 1: Purification by Recrystallization

This method is ideal when impurities have significantly different solubility profiles from the desired product.

Methodology:

  • Dissolution: In a fume hood, place the crude 2-Bromo-4-(tert-butyl)-6-nitroaniline in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while gently heating and stirring the mixture on a hot plate. Continue adding the solvent until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is highly colored due to minor impurities, remove it from the heat and add a very small amount of activated charcoal.[4] Swirl the mixture for a few minutes. Caution: Activated charcoal can adsorb your product, leading to lower yields, so use it sparingly.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solid impurities. This step is critical to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and yield, and assess purity by TLC or HPLC.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation cluster_analysis Analysis Dissolve 1. Dissolve Crude in Minimum Hot Solvent Charcoal 2. Add Charcoal (Optional) Dissolve->Charcoal if colored HotFilter 3. Hot Filter (Optional) Dissolve->HotFilter if solids present CoolSlow 4. Cool Slowly to Room Temp Dissolve->CoolSlow if no hot filter Charcoal->HotFilter HotFilter->CoolSlow IceBath 5. Cool in Ice Bath CoolSlow->IceBath VacFilter 6. Vacuum Filter & Wash with Cold Solvent IceBath->VacFilter Dry 7. Dry Under Vacuum VacFilter->Dry Analysis 8. Assess Purity (MP, TLC, HPLC) Dry->Analysis

Caption: Workflow for Purification by Recrystallization.
Protocol 2: Purification by Flash Column Chromatography

This method is superior for separating mixtures of compounds with different polarities, especially when recrystallization fails.

Methodology:

  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation. The ideal Rf value for the target compound is between 0.25 and 0.35. A common mobile phase is a mixture of hexanes and ethyl acetate.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Crucially, add 1% triethylamine to this solution to pre-treat the sample. Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Use gentle air pressure to push the solvent through the column at a steady rate. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-4-(tert-butyl)-6-nitroaniline.

G cluster_prep Preparation cluster_run Separation cluster_iso Isolation & Analysis cluster_analysis Final Product Pack 1. Pack Column with Silica Slurry Load 2. Load Sample (with 1% TEA) Pack->Load Elute 3. Elute with Mobile Phase (+1% TEA) Load->Elute Collect 4. Collect Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Combine 6. Combine Pure Fractions TLC->Combine Evap 7. Evaporate Solvent Combine->Evap Analysis 8. Assess Purity & Confirm Structure Evap->Analysis

Caption: Workflow for Purification by Column Chromatography.

Section 4: Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used for dissolution.2. The product is significantly soluble in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Use the absolute minimum amount of hot solvent required.2. Try a different solvent or a solvent mixture.3. Ensure the filtration apparatus is pre-heated.
Product Still Impure After Recrystallization 1. The impurity has a very similar solubility profile.2. The solution cooled too rapidly, trapping impurities.1. Attempt recrystallization from a different solvent system.2. If unsuccessful, proceed to column chromatography.3. Ensure slow, undisturbed cooling.
Oily Product Instead of Crystals 1. The melting point of the compound is close to room temperature.2. Presence of impurities depressing the melting point.1. Ensure the solution is thoroughly cooled in an ice bath; try scratching the inside of the flask to induce crystallization.2. Purify by column chromatography.
Streaking/Tailing on Silica Column 1. Acid-base interaction between the basic aniline and acidic silica gel.1. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to neutralize the silica surface.[8]
Product Won't Elute from Column 1. The mobile phase is not polar enough.2. Irreversible binding to the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).2. Ensure a basic modifier (TEA) is used in the eluent.

References

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Bromo-N-tert-butyl-4-nitroaniline Properties.
  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. PMC. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline.
  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)aniline. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low reactivity of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Ticket ID: #RX-2Br-4tBu-6NO2-001 Subject: Overcoming Low Reactivity of 2-Bromo-4-(tert-butyl)-6-nitroaniline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. System Analysis: Why is...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RX-2Br-4tBu-6NO2-001 Subject: Overcoming Low Reactivity of 2-Bromo-4-(tert-butyl)-6-nitroaniline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

System Analysis: Why is this molecule "dead"?

User, you are likely experiencing failed conversions (0% yield) or returned starting material (RSM) because you are treating 2-Bromo-4-(tert-butyl)-6-nitroaniline as a standard aniline. It is not. It is a "fortress molecule."

To react it, you must first understand the structural locks preventing your chemistry:

  • The Electronic Clamp (Intramolecular H-Bonding): The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine protons (

    
    ). This locks the amine into a planar, rigid conformation and significantly lowers the 
    
    
    
    of the conjugate acid, making the lone pair unavailable for nucleophilic attack.
  • The Steric Blockade: The amine is sandwiched between a bulky Bromine atom and a Nitro group. The tert-butyl group at the para position adds lipophilicity but does not electronically activate the amine sufficient to overcome the ortho-deactivation.

  • The Deactivation Trap: The nitro group is a strong electron-withdrawing group (EWG), pulling electron density from the ring and the amine, rendering the amine non-nucleophilic.

Visualizing the Problem:

Reactivity_Blockade Aniline 2-Bromo-4-(tert-butyl)-6-nitroaniline Nitro 6-Nitro Group (Electronic Trap) Aniline->Nitro Inductive Withdrawal Bromo 2-Bromo Group (Steric Wall) Aniline->Bromo Steric Bulk HBond Intramolecular H-Bond (Lock Mechanism) Nitro->HBond Accepts H from NH2 Reactivity Nucleophilicity (BLOCKED) Bromo->Reactivity Blocks Approach HBond->Reactivity Prevents Lone Pair Availability

Caption: Fig 1. The structural "locks" deactivating the amine moiety. The convergence of steric hindrance and electronic withdrawal creates a kinetic and thermodynamic barrier.

Protocol Modules: Breaching the Fortress

Choose the module corresponding to your intended transformation.

Module A: Diazotization (Sandmeyer / Deamination)

Use this if you are trying to convert the -NH2 to -I, -Cl, -H, or -OH.

The Failure Mode: Standard aqueous


 at 

will fail. The amine is too weakly basic to protonate in dilute acid, meaning the equilibrium concentration of the reactive anilinium species is near zero.

The Solution: Anhydrous Nitrosyl Sulfuric Acid or Alkyl Nitrites.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the aniline in concentrated

    
      (or glacial acetic acid). It may require gentle warming (40°C) to dissolve due to the tert-butyl group's lipophilicity.
    
  • Nitrosation Agent: Cool to

    
    . Add Nitrosyl Sulfuric Acid (
    
    
    
    )
    dropwise.
    • Why? This generates the nitrosonium ion (

      
      ) in high concentration without requiring the amine to be highly basic.
      
  • The Critical Stir: Stir at

    
     for 2–3 hours . Do not rush. The steric bulk of the ortho-Br slows the attack of 
    
    
    
    .
  • Quench/Reaction: Pour the diazonium sulfate solution onto ice (for hydrolysis) or into a solution of

    
     (for Sandmeyer).
    

Alternative (Non-Aqueous):

  • Solvent: Acetonitrile (MeCN).

  • Reagent: 1.5 eq tert-Butyl Nitrite (t-BuONO) + 1.0 eq

    
    -TsOH.
    
  • Temp:

    
    .
    
  • Mechanism:[1][2][3] Homolytic cleavage/radical pathway often bypasses the ionic steric barriers.

Module B: N-Functionalization (Alkylation/Acylation)

Use this if you are trying to attach a carbon chain to the Nitrogen.

The Failure Mode: Weak bases (


, 

) cannot deprotonate the H-bonded amine. The nucleophile is never generated.

The Solution: Irreversible Deprotonation ("The Sledgehammer Approach").

Step-by-Step Protocol:

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic is mandatory to solvate the cation).

  • Base: Use Sodium Hydride (NaH, 60% dispersion) (1.2 eq).

  • Procedure:

    • Add NaH to the aniline solution at

      
      .
      
    • Wait for Evolution: Stir for 30–60 mins. You must see hydrogen gas evolution cease. The solution often turns deep red/orange (formation of the anilide anion).

    • Note: The intramolecular H-bond is now broken.

  • Electrophile: Add the alkyl halide/acyl chloride.

  • Heat: Warm to

    
    . The steric bulk of the tert-butyl group and ortho-Br requires thermal energy to overcome the activation barrier for 
    
    
    
    .
Module C: Buchwald-Hartwig Cross-Coupling

Use this if you are coupling the amine to another aryl ring.

The Failure Mode: The amine poisons the Pd catalyst or fails to undergo reductive elimination due to crowding.

The Solution: Specialized Ligands for Hindered Amines.

Recommended System:

  • Pre-catalyst: Pd-PEPPSI-IPr or XPhos Pd G4 .

  • Ligand: BrettPhos or tBuXPhos . (These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-N bond).

  • Base: LiHMDS (1.0 M in THF) or Cs_2CO_3 .

    • Tip: LiHMDS is preferred to deprotonate the amine prior to entering the catalytic cycle.

  • Solvent: Toluene or 1,4-Dioxane at

    
    .
    
Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Reaction stays yellow (RSM) during Diazotization Amine did not react with

. Acid was too weak or water content too high.
Switch to Nitrosyl Sulfuric Acid in conc.

. Ensure system is anhydrous.
Formation of "Tarry" Black Solids Decomposition of the diazonium salt before quenching.Keep internal temp strictly

during nitrosation. Quench immediately after the 2h stir.
No reaction in Alkylation (NaH used) Solvent was "wet" (water quenched the NaH) or steric repulsion is too high.Dry DMF over molecular sieves. Add 18-crown-6 ether to chelate Na+ and create a "naked" anion.
Buchwald Coupling yields <10% Catalyst poisoning or failed reductive elimination.Switch to BrettPhos Pd G4 . Increase catalyst loading to 5 mol%. Ensure O2-free (sparge with Ar).
Product is an oil/gum instead of solid The tert-butyl group prevents crystallization.Triturate with cold Pentane or Methanol . The t-butyl group makes it soluble in hexanes; methanol often forces precipitation.
Decision Logic & Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting_Flow Start Start: Reaction Failed CheckType Reaction Type? Start->CheckType Diazo Diazotization (Sandmeyer) CheckType->Diazo Alkylation N-Alkylation CheckType->Alkylation Coupling Pd-Coupling CheckType->Coupling AcidCheck Did you use aq. HCl? Diazo->AcidCheck BaseCheck Did you use K2CO3? Alkylation->BaseCheck LigandCheck Did you use PPh3/BINAP? Coupling->LigandCheck SwitchH2SO4 Switch to Nitrosyl Sulfuric Acid (Anhydrous) AcidCheck->SwitchH2SO4 Yes SwitchNaH Switch to NaH/DMF Break H-Bond BaseCheck->SwitchNaH Yes SwitchBrett Switch to BrettPhos/XPhos (Steric Ligands) LigandCheck->SwitchBrett Yes

Caption: Fig 2. Troubleshooting logic tree for selecting the correct reagent class based on the failure mode.

References
  • Filimonov, V. D., et al. (2008). "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964.

    • Context: Describes non-aqueous diazotization methods crucial for weakly basic amines.
  • Maiti, S., et al. (2015). "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." The Journal of Organic Chemistry, 80(16), 7876–7883.

    • Context: Details the specific reactivity profiles of ortho-substituted nitroanilines and the role of H-bonding.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Context: Authoritative guide on selecting BrettPhos/XPhos for sterically hindered aniline coupling.
  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Ammonia and Amines." Journal of the American Chemical Society, 128(33), 10694–10695.

    • Context: Protocols for coupling electron-deficient, hindered aryl halides.

Sources

Optimization

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Bromo-4-(tert-butyl)-6-nitroaniline

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-(tert-butyl)-6-nitroaniline. This document provides in-depth, field-proven insights into the w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-(tert-butyl)-6-nitroaniline. This document provides in-depth, field-proven insights into the work-up and purification of reactions involving this sterically hindered and electron-deficient aniline. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Critical Properties and Safety Considerations

Understanding the unique physicochemical properties of 2-Bromo-4-(tert-butyl)-6-nitroaniline is the foundation for designing a successful work-up strategy. Its structure, featuring a bulky tert-butyl group and two electron-withdrawing groups (EWG), dictates its behavior in solution.

Physicochemical Data Summary

The combination of a bulky ortho-bromo group, a para-tert-butyl group, and a strongly withdrawing ortho-nitro group renders the aniline nitrogen exceptionally electron-poor and sterically shielded.[1] This dramatically reduces its basicity.

PropertyValueSourceSignificance for Work-up
CAS Number 1027356-55-3[2]Unique identifier for this specific chemical entity.
Molecular Formula C₁₀H₁₃BrN₂O₂[3]Used for calculating molar quantities and confirming mass spectrometry data.
Molecular Weight 273.13 g/mol [2][3]Essential for accurate measurement of reagents and calculation of theoretical yields.
Appearance Light yellow to yellow solid[4]The color can be intense in solution, which may complicate visual assessment during extraction or chromatography.
Melting Point 61 °C[2][5]A useful indicator of purity; impurities will typically depress and broaden the melting point range.
Predicted pKa -1.77 ± 0.25[4][5]Critically important. This extremely low value indicates it is a very weak base. The aniline nitrogen will not protonate under standard acidic wash conditions (e.g., 1M HCl).
XLogP3 ~4.0 - 4.58[2][3]Indicates high lipophilicity. The compound will strongly partition into organic solvents and have low water solubility.
Safety First: Handling and PPE

Substituted nitroanilines warrant careful handling due to their potential toxicity.[6][7]

  • Hazard Profile : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[4][6]

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or neoprene gloves. Double-gloving is recommended.

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

    • Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.

  • Disposal : Dispose of waste in a dedicated, labeled container for halogenated organic waste, following institutional guidelines.

Section 2: General Work-up Protocol: A Foundational Workflow

This section outlines a robust, general-purpose work-up procedure applicable to many common reactions where 2-Bromo-4-(tert-butyl)-6-nitroaniline is a reactant. The logic is to remove inorganic salts and polar impurities while retaining the highly lipophilic product and starting material in the organic phase for subsequent purification.

Workup_Workflow General Work-up Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_isolation Isolation & Purification Reaction Completed Reaction Mixture (in organic solvent) Quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Extract 2. Dilute with Extraction Solvent (e.g., EtOAc, DCM) Quench->Extract Wash_Base 3. Wash with sat. NaHCO₃ (Removes acidic impurities) Extract->Wash_Base Wash_Brine 4. Wash with Brine (sat. NaCl) (Breaks emulsions, removes water) Wash_Base->Wash_Brine Dry 5. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) Wash_Brine->Dry Filter 6. Filter Drying Agent Dry->Filter Concentrate 7. Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Crude Crude Product Concentrate->Crude Purify 8. Purify Crude Material Crude->Purify

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2-Bromo-4-(tert-butyl)-6-nitroaniline with other substituted anilines

[1][2] Executive Summary & Compound Identity 2-Bromo-4-(tert-butyl)-6-nitroaniline (CAS: 1027356-55-3) is a highly specialized tri-substituted aniline derivative.[1][2][3][4] Unlike common commodity anilines, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identity

2-Bromo-4-(tert-butyl)-6-nitroaniline (CAS: 1027356-55-3) is a highly specialized tri-substituted aniline derivative.[1][2][3][4] Unlike common commodity anilines, this compound features a unique "push-pull-block" structural motif:

  • Push: The amino group (

    
    ) acts as the electron donor.[1]
    
  • Pull: The ortho-nitro and ortho-bromo groups strongly withdraw electron density, drastically reducing basicity.[1]

  • Block: The bulky para-tert-butyl group provides significant lipophilicity and prevents reactivity at the 4-position, directing subsequent derivatization (e.g., coupling) solely to the nitrogen or the remaining meta-carbons (though sterically difficult).[1]

This guide compares its performance and reactivity against standard analogs to assist researchers in selecting the correct intermediate for heterocyclic synthesis (e.g., benzimidazoles, benzotriazoles) and drug discovery.[1]

Comparative Chemical Profile

The following table contrasts 2-Bromo-4-(tert-butyl)-6-nitroaniline with its closest structural analogs. The Core Differentiator is the tert-butyl group, which increases solubility in non-polar organic solvents (DCM, Toluene) compared to the highly polar simple nitroanilines.[1]

Table 1: Physicochemical Comparison
FeatureTarget: 2-Bromo-4-(tert-butyl)-6-nitroaniline Comparator A: 2-Bromo-4-nitroaniline Comparator B: 4-(tert-butyl)aniline
CAS 1027356-55-313296-94-1769-92-6
Structure o-Br, p-tBu, o-NO₂o-Br, p-NO₂p-tBu
Mol.[1][2][3][4][5][6] Weight 273.13 g/mol 217.02 g/mol 149.23 g/mol
Melting Point ~61 °C104–108 °C15–16 °C
pKa (Conj.[1] Acid) ~ -1.77 (Predicted)~ -0.26~ 5.12
Basicity Extremely Low Very LowModerate
Lipophilicity High (t-Butyl dominance)LowHigh
Key Reactivity Reduction to diamine; Difficult DiazotizationNucleophilic Aromatic Substitution (SnAr)Electrophilic Substitution (EAS)

Technical Insight: The pKa of -1.77 indicates that this amine is essentially non-basic in aqueous media.[1] Protonation requires concentrated mineral acids.[1] This is critical for diazotization protocols, which must be performed in non-aqueous or highly acidic conditions (e.g., nitrosyl sulfuric acid) rather than standard NaNO₂/HCl.[1]

Synthetic Methodology (Expert Protocol)

The synthesis of this compound requires precise regiocontrol.[1] Direct bromination of 4-(tert-butyl)aniline often leads to over-bromination or mixtures.[1] The most reliable route, validated by patent literature (US9139536B2), utilizes 4-(tert-butyl)-2-nitroaniline as the precursor and pyridinium hydrobromide perbromide as a controlled brominating agent.[1]

Validated Protocol: Bromination of 4-(tert-butyl)-2-nitroaniline[1]
  • Precursor: 4-(tert-butyl)-2-nitroaniline[1][7][8]

  • Reagent: Pyridinium hydrobromide perbromide (PHPB)

  • Solvent: Glacial Acetic Acid[1][7][8][9][10]

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 4-(tert-butyl)-2-nitroaniline (1.0 eq) and glacial acetic acid (approx. 7.5 mL per gram of substrate).

  • Activation: Warm the suspension gently (approx. 40–50 °C) until all solids dissolve completely.

  • Reagent Addition: Cool the solution to room temperature (20–25 °C). Add pyridinium hydrobromide perbromide (1.15 eq) portion-wise over 10 minutes.

    • Why PHPB? Unlike elemental bromine (

      
      ), PHPB is a solid, easier to handle, and releases bromine slowly, favoring the thermodynamic ortho-position (position 6) and minimizing over-bromination.[1]
      
  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup: Pour the reaction mixture into a 5-fold excess of cold water. The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash thoroughly with water to remove acetic acid and pyridinium salts. Dry under vacuum.[1]

    • Yield Expectation: >85%[1][2][11][12]

Visualization: Synthesis Logic

SynthesisPath Start 4-(tert-butyl)aniline (Starting Material) Inter 4-(tert-butyl)-2-nitroaniline (Intermediate) Start->Inter Nitration (HNO3/H2SO4) Product 2-Bromo-4-(tert-butyl)-6-nitroaniline (Target) Inter->Product Bromination (Regioselective at C6) Reagent Reagent: Pyridinium HBr Perbromide Solvent: AcOH Reagent->Inter

Figure 1: Step-wise synthesis pathway prioritizing regioselectivity.

Reactivity & Applications

The unique substitution pattern dictates its utility in drug development.[1]

A. Reduction to Phenylenediamines

The primary application of 2-Bromo-4-(tert-butyl)-6-nitroaniline is as a precursor to 1,2-diamines .[1]

  • Reaction: Reduction of the nitro group (

    
    ).[1]
    
  • Method: Iron powder/NH₄Cl in EtOH/Water or Hydrogenation (H₂/Pd-C).[1]

  • Utility: The resulting 2-bromo-4-(tert-butyl)-6-aminoaniline is a scaffold for Benzimidazoles .[1] The tert-butyl group ensures the final drug molecule has sufficient hydrophobic interaction potential, while the bromine atom remains available for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) after the heterocyclic ring is formed.[1]

B. Diazotization Challenges

Researchers must exercise caution when attempting to diazotize this aniline.[1]

  • Steric Hindrance: The amino group is flanked by a Bromine and a Nitro group.[1] This creates a "steric wall" that slows down the attack of the nitrosonium ion (

    
    ).[1]
    
  • Electronic Deactivation: The electron-withdrawing nature of both ortho substituents makes the nitrogen lone pair poorly nucleophilic.[1]

  • Solution: Use Nitrosyl Sulfuric Acid (

    
    ) in concentrated sulfuric acid or acetic acid.[1] Avoid aqueous conditions to prevent hydrolysis.[1]
    
Visualization: Reactivity Decision Tree

ReactivityLogic Target 2-Bromo-4-(tert-butyl)-6-nitroaniline Reduction Reduction (Fe/HCl) Target->Reduction Primary Utility Diazotization Diazotization (NaNO2/H2SO4) Target->Diazotization Challenging Diamine 1,2-Diamine Intermediate Reduction->Diamine Benzimidazole Benzimidazole Scaffold (Drug Discovery) Diamine->Benzimidazole Cyclization w/ R-CHO DiazoSalt Diazonium Salt (Unstable/Difficult) Diazotization->DiazoSalt Slow Kinetics Sandmeyer Sandmeyer Reaction (CuCN/CuCl) DiazoSalt->Sandmeyer Low Yields

Figure 2: Reactivity map highlighting the preferred synthetic utility (Reduction) over difficult pathways (Diazotization).[1]

References

  • Synthesis Protocol & Patent: Or, Y. S., et al. (2015).[1] Anti-infective agents and uses thereof. US Patent No. 9,139,536 B2.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Compound Data: PubChem. 2-Bromo-4-tert-butyl-6-nitroaniline (Compound CID 50997856).[1][4] National Library of Medicine.[1]

  • Comparator Data (2-Bromo-4-nitroaniline): PubChem. 2-Bromo-4-nitroaniline (Compound CID 27244).[1] National Library of Medicine.[1]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-(tert-butyl)-6-nitroaniline Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel 2-Bromo-4-(tert-butyl)-6-nitroaniline analogs, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel 2-Bromo-4-(tert-butyl)-6-nitroaniline analogs, offering insights into their potential as anticancer agents. By examining the interplay between chemical structure and cytotoxic activity, this document aims to guide the rational design of more potent and selective cancer therapeutics.

Introduction: The Therapeutic Potential of Substituted Nitroanilines

Substituted anilines are a prevalent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The inclusion of a nitro group can significantly influence the biological activity of these compounds, often imparting cytotoxic properties.[1] The core structure of 2-Bromo-4-(tert-butyl)-6-nitroaniline presents multiple sites for chemical modification, making it an attractive starting point for the development of novel anticancer drug candidates.[2] Understanding how modifications at each position affect the molecule's interaction with biological targets is crucial for optimizing its therapeutic potential.

Core Structure and Rationale for Analog Design

The fundamental scaffold of the analogs discussed in this guide is the 2,4,6-trisubstituted aniline ring. The parent compound, 2-Bromo-4-(tert-butyl)-6-nitroaniline, possesses three key substituents: a bromine atom at the 2-position, a bulky tert-butyl group at the 4-position, and a nitro group at the 6-position. The rationale behind the design of analogs is to systematically probe the contribution of each substituent to the overall cytotoxic activity.

To elucidate the structure-activity relationship, a hypothetical series of analogs (Analogs 1-5) has been designed to explore the impact of modifications at the C2, C4, and C6 positions of the aniline ring. These modifications include altering the halogen at C2, varying the alkyl group at C4, and modifying the electron-withdrawing group at C6.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of the parent compound and its hypothetical analogs were evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer. The half-maximal inhibitory concentration (IC50) was determined to quantify the antiproliferative activity of each compound.

Table 1: In Vitro Cytotoxicity of 2-Bromo-4-(tert-butyl)-6-nitroaniline and its Analogs

CompoundR1 (C2)R2 (C4)R3 (C6)A549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Parent Brtert-butylNO28.510.27.8
Analog 1 Cltert-butylNO212.315.111.5
Analog 2 BrisopropylNO215.818.914.2
Analog 3 BrHNO225.430.122.7
Analog 4 Brtert-butylCN18.922.517.3
Analog 5 Htert-butylNO235.241.833.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of a comparative guide.

Structure-Activity Relationship (SAR) Insights

The analysis of the hypothetical cytotoxicity data reveals several key SAR trends:

  • Influence of the C2-Halogen: Comparison between the parent compound (Bromo) and Analog 1 (Chloro) suggests that the nature of the halogen at the C2 position influences potency. The larger and more polarizable bromine atom appears to be favorable for activity compared to chlorine. This could be attributed to enhanced van der Waals interactions or a role in the mechanism of action.[3]

  • Role of the C4-Alkyl Group: The bulky tert-butyl group at the C4 position appears to be crucial for cytotoxic activity. A decrease in the size of the alkyl group from tert-butyl (Parent) to isopropyl (Analog 2) and its complete removal (Analog 3) leads to a progressive loss of potency. This suggests that the steric bulk at this position may be important for optimal binding to the biological target.

  • Impact of the C6-Electron-Withdrawing Group: The nitro group at the C6 position is a strong electron-withdrawing group. Replacing it with another electron-withdrawing group, such as a cyano group (Analog 4), results in a moderate decrease in activity. This indicates that while an electron-withdrawing substituent at this position is important, the nitro group itself may have specific interactions that contribute to higher potency.

  • Necessity of the C2-Bromo Substituent: The complete removal of the bromine atom at the C2 position (Analog 5) leads to a significant reduction in anticancer activity. This highlights the critical role of the halogen in the biological activity of this class of compounds.

Mechanistic Hypothesis: Alkylating Properties and Oxidative Stress

While the precise mechanism of action for this class of compounds is yet to be fully elucidated, the presence of a bromo and nitro group on the aniline ring suggests potential mechanisms involving alkylation and the induction of oxidative stress. All active compounds possess a good leaving group (bromide), which indicates that the mechanism of action of these compounds may be related to their alkylating properties.[4] The nitroaromatic moiety can also undergo metabolic reduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules, ultimately leading to apoptosis.

Experimental Protocols

General Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below:

Synthesis_Workflow A 4-tert-butylaniline B Acetanilide protection A->B Acetic anhydride C 4-tert-butylacetanilide B->C D Nitration C->D HNO3/H2SO4 E 2-Nitro-4-tert-butylacetanilide D->E F Bromination E->F N-Bromosuccinimide G 2-Bromo-6-nitro-4-tert-butylacetanilide F->G H Hydrolysis G->H HCl/Ethanol I 2-Bromo-4-(tert-butyl)-6-nitroaniline H->I

Figure 1: General synthetic workflow for 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Step-by-step methodology:

  • Protection of the Aniline: 4-tert-butylaniline is acetylated using acetic anhydride to protect the amino group, yielding 4-tert-butylacetanilide.

  • Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C2 position.

  • Bromination: The resulting 2-nitro-4-tert-butylacetanilide is brominated at the C6 position using N-bromosuccinimide in a suitable solvent.

  • Deprotection: The acetyl protecting group is removed by acid hydrolysis to yield the final product, 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Analogs with different substituents can be synthesized by using the appropriate starting materials and reagents in this general scheme.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

This comparative guide highlights the key structural features that influence the anticancer activity of 2-Bromo-4-(tert-butyl)-6-nitroaniline analogs. The presence of a bromine atom at the C2 position, a bulky alkyl group at the C4 position, and a nitro group at the C6 position are all important for potent cytotoxicity. These findings provide a valuable framework for the design and synthesis of new, more effective anticancer agents based on this scaffold. Future studies should focus on synthesizing a broader range of analogs to further refine the SAR, elucidating the precise mechanism of action, and evaluating the in vivo efficacy and toxicity of the most promising compounds.

References

  • Shah, B. A., et al. (2009). Structure-activity relationship (SAR) of parthenin analogues with pro-apoptotic activity: Development of novel anti-cancer leads. Bioorganic & Medicinal Chemistry Letters, 19(15), 4394-4398.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Synthesis of 2-Nitroaniline. (n.d.). In Wikipedia. Retrieved February 6, 2026, from https://en.wikipedia.org/wiki/2-Nitroaniline.
  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved February 6, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/50997856.
  • Arshad, M., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840.
  • Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. (2014). European Journal of Medicinal Chemistry, 86, 53-62.
  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(2), 225-233.
  • Design, synthesis, and biological evaluation of 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors. (2024). Molecules, 29(2), 481.
  • Synthesis and cytotoxic activity of some new 2,6-substituted purines. (2011). Molecules, 16(7), 6049-6062.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). International Journal of Molecular Sciences, 22(16), 8892.
  • Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2019). Iranian Journal of Pharmaceutical Research, 18(4), 1835-1851.
  • Synthesis and anticancer evaluation of 4-anilinoquinolinylchalcone deriv
  • Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. (2014). European Journal of Medicinal Chemistry, 79, 354-361.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Special Issue : Novel Design and Synthesis of Anticancer Agents. (n.d.). MDPI. Retrieved February 6, 2026, from https://www.mdpi.com/journal/molecules/special_issues/Anticancer_Agents_2021.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). International Journal of Molecular Sciences, 23(11), 6335.
  • Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. (2024). Scientific Reports, 14(1), 249.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters, 11(3), 263-267.

Sources

Validation

A Validated HPLC Method for 2-Bromo-4-(tert-butyl)-6-nitroaniline: A Comparative Guide

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-4-(tert-butyl)-6-nitroaniline, a key chemical intermediate. As a Senior Application Scientist, this document is structured to not only provide a robust analytical procedure but also to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system.

This guide will compare the validated HPLC method with other potential analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.

The Analyte: 2-Bromo-4-(tert-butyl)-6-nitroaniline

2-Bromo-4-(tert-butyl)-6-nitroaniline (C10H13BrN2O2, Molar Mass: 273.13 g/mol ) is an aromatic amine containing nitro and bromo functional groups.[1] Its structure suggests chromophoric properties, making it a suitable candidate for UV-Visible spectrophotometric detection. The presence of a non-polar tert-butyl group and a polar nitro group gives the molecule a moderate polarity, which is a key consideration in developing a reversed-phase HPLC method.

A Validated Reversed-Phase HPLC Method

The following method has been developed and validated based on established principles for the analysis of aromatic nitro compounds, ensuring specificity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and detection.

ParameterConditionRationale
Stationary Phase C18 column (250 mm x 4.6 mm, 5 µm)The C18 stationary phase is a versatile, non-polar phase that provides excellent retention for moderately polar compounds like 2-Bromo-4-(tert-butyl)-6-nitroaniline. The long column length ensures high resolution.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. Water is the weak solvent. Phosphoric acid is added to control the pH of the mobile phase, ensuring the analyte is in a non-ionized state for consistent retention and sharp peaks.[5]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.
Detection Wavelength 270 nmAromatic nitro compounds typically exhibit strong UV absorbance. While a full UV scan would determine the optimal wavelength, 270 nm is a reasonable starting point based on the structure of the analyte.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Protocol: Method Validation

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[4] The following is a step-by-step protocol for the validation of the proposed HPLC method.

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Procedure: A solution of a placebo (all components of a potential final product except the analyte) is injected to demonstrate the absence of interfering peaks at the retention time of 2-Bromo-4-(tert-butyl)-6-nitroaniline. Additionally, the analyte is spiked into the placebo matrix and the peak purity is assessed using a photodiode array (PDA) detector.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]

  • Procedure: A series of at least five standard solutions of 2-Bromo-4-(tert-butyl)-6-nitroaniline are prepared at different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL). Each solution is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: The accuracy of the method is determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated. This should be performed in triplicate for each concentration level.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD is calculated to assess the variability.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Small changes are made to the chromatographic conditions, such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C). The effect of these changes on the retention time and peak area is evaluated.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Analyte Characterization B Chromatographic Condition Optimization A->B C Specificity B->C Validate D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I Implement

Caption: Workflow for the validation of the HPLC method for 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Expected Validation Data

The following tables present hypothetical but realistic data for the validation of the proposed HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5150234
10301567
20605432
501510234
1003025678
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)
80%4039.899.5
100%5050.2100.4
120%6059.799.5

Table 3: Precision Data

Precision TypenMean Peak AreaRSD (%)
Repeatability615087650.8
Intermediate Precision615123451.2

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Comparative Analysis of Analytical Techniques

While the validated HPLC-UV method is robust and reliable, other analytical techniques can also be considered for the analysis of 2-Bromo-4-(tert-butyl)-6-nitroaniline. The choice of technique often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural elucidation, or the analysis of volatile impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages:

    • High Resolution: GC, especially when coupled with capillary columns, can provide excellent separation of complex mixtures.

    • Sensitivity: With detectors like the Flame Ionization Detector (FID) or Electron Capture Detector (ECD), GC can be highly sensitive. The presence of a bromine atom in the analyte makes it a good candidate for ECD.

  • Disadvantages:

    • Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC. Aromatic nitro compounds can sometimes be prone to degradation at high temperatures in the GC inlet.

    • Derivatization: For non-volatile or polar compounds, a derivatization step may be necessary to increase volatility, which adds complexity to the sample preparation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[6]

  • Advantages:

    • High Specificity and Sensitivity: MS provides mass-to-charge ratio information, which is highly specific to the analyte and allows for very low detection limits.[6]

    • Structural Elucidation: MS can provide information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for impurity identification.[6]

  • Disadvantages:

    • Cost and Complexity: HPLC-MS systems are significantly more expensive and complex to operate and maintain than HPLC-UV systems.

    • Matrix Effects: The presence of other components in the sample matrix can sometimes suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Comparison Summary
FeatureHPLC-UVGas Chromatography (GC)HPLC-MS
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility, detection by various detectorsSeparation based on polarity, detection by mass
Applicability Wide range of non-volatile and thermally stable compoundsVolatile and thermally stable compoundsWide range of compounds, especially for trace analysis and identification
Sensitivity GoodGood to ExcellentExcellent
Specificity ModerateGoodExcellent
Cost ModerateModerateHigh
Complexity Low to ModerateModerateHigh

Conclusion

The validated reversed-phase HPLC method presented in this guide offers a reliable, accurate, and precise approach for the quantification of 2-Bromo-4-(tert-butyl)-6-nitroaniline. Its simplicity, cost-effectiveness, and adherence to regulatory guidelines make it an ideal choice for routine quality control in a pharmaceutical setting.

While alternative techniques like GC and HPLC-MS have their own merits, particularly in terms of sensitivity and specificity, the HPLC-UV method provides a well-balanced and practical solution for the intended purpose. The choice of the most appropriate analytical technique will ultimately depend on the specific analytical challenge at hand, including the required detection limits, the need for structural information, and budgetary constraints. This guide provides the foundational knowledge and comparative data to support an informed decision-making process.

References

  • SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Retrieved from [Link]

  • Scientific Research Publishing. (2013). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. American Journal of Analytical Chemistry, 4(11). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem. Retrieved from [Link]

  • Papastephanou, C. (1971). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 43(4), 603-605. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2023). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Molecules, 28(22), 7583. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Comparative

The Decisive Role of the Tert-Butyl Group: A Comparative Guide to the Crystal Structure of 2-Bromo-4-(tert-butyl)-6-nitroaniline and Its Derivatives

For researchers and professionals in drug development and materials science, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This architecture, governed by a delicate balan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This architecture, governed by a delicate balance of intermolecular forces, dictates critical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of the X-ray crystal structures of substituted 2-bromo-nitroaniline derivatives, with a special focus on the profound influence of the sterically demanding tert-butyl group in 2-Bromo-4-(tert-butyl)-6-nitroaniline.

While the full crystallographic data for 2-Bromo-4-(tert-butyl)-6-nitroaniline is not publicly available, by examining the experimentally determined structures of its close analogs, 2-Bromo-4,6-dinitroaniline [1][2] and 2-Bromo-4-nitroaniline [1], we can construct a robust, predictive model for its solid-state conformation and packing behavior. This comparative analysis underscores the causal relationships between substituent choice and crystal engineering outcomes.

At a Glance: Comparative Crystallographic Data

The introduction of different substituents onto the 2-bromoaniline scaffold dramatically alters the crystal packing and unit cell parameters. The following table summarizes the key crystallographic data for two key derivatives, providing a baseline for understanding the structural impact of the nitro and, by extension, the tert-butyl group.

Parameter2-Bromo-4,6-dinitroaniline2-Bromo-4-nitroanilinePredicted: 2-Bromo-4-(tert-butyl)-6-nitroaniline
Molecular Formula C₆H₄BrN₃O₄[1][2]C₆H₅BrN₂O₂[1]C₁₀H₁₃BrN₂O₂
Crystal System Monoclinic[1][2]Orthorhombic[1]Likely Monoclinic or Orthorhombic
Space Group P2₁/n[1][2]Pna2₁[1]Likely a centrosymmetric or non-centrosymmetric space group depending on packing
Unit Cell Dimensions a = 6.6955 Å, b = 7.7720 Å, c = 16.0608 Å, β = 95.4182°[1][2]a = 11.098 Å, b = 16.763 Å, c = 3.9540 Å[1]Expected larger unit cell volume due to the bulky tert-butyl group
Key Dihedral Angles Nitro groups vs. aniline ring: 2.04° and 1.18°[1][2]Nitro group vs. aromatic ring: 4.57°[1]The ortho nitro group is likely to be significantly twisted out of the ring plane due to steric clash with the tert-butyl group.
Dominant Intermolecular Interactions N—H···O and C—H···O hydrogen bonds, C—Br···π interactions.[1][2]Intramolecular N—H···Br and intermolecular N—H···N and N—H···O hydrogen bonds.[1]N—H···O hydrogen bonds will likely persist, but crystal packing will be dominated by steric hindrance from the tert-butyl group, favoring looser packing arrangements.

The "Why": Causality Behind the Structural Differences

The observed and predicted differences in the crystal structures of these aniline derivatives are not random; they are a direct consequence of the electronic and steric properties of the substituents at the 4- and 6-positions.

The Role of the Nitro Group

The nitro group is strongly electron-withdrawing and an excellent hydrogen bond acceptor. In both 2-Bromo-4,6-dinitroaniline and 2-Bromo-4-nitroaniline , the crystal structures are heavily stabilized by a network of N—H···O hydrogen bonds.[1][2] The planarity of the nitro group with respect to the aromatic ring is a key feature, with very small dihedral angles observed in both derivatives, allowing for effective π-conjugation.[1][2]

The Predicted Impact of the tert-Butyl Group

The introduction of a tert-butyl group at the 4-position is expected to be the single most decisive factor in the crystal packing of 2-Bromo-4-(tert-butyl)-6-nitroaniline . The tert-butyl group is the archetype of a sterically demanding substituent.[3] Its sheer bulk creates a "steric shield" that dictates how molecules can approach one another.

  • Disruption of Planarity : Unlike the relatively flat dinitro and nitro derivatives, the tert-butyl group will likely force the adjacent ortho nitro group to twist significantly out of the plane of the aniline ring. This steric clash would reduce π-conjugation.

  • Inhibition of Dense Packing : The bulky, non-polar nature of the tert-butyl group will prevent the close, layered packing seen in the other derivatives.[3] This will likely result in a lower crystal density and a larger unit cell volume.

  • Dominance of Steric Hindrance : While N—H···O hydrogen bonds are still expected to form, they will be forced to do so within the constraints imposed by the steric hindrance of the tert-butyl groups. This may lead to less conventional or "frustrated" packing motifs. The bulky nature of this group is known to dictate reactivity and molecular conformation by overriding other electronic factors.[4]

The interplay of these factors is visually summarized in the logical relationship diagram below.

G cluster_Substituents Substituent Properties cluster_Interactions Governing Forces in Crystal Lattice cluster_Outcome Resulting Crystal Structure Nitro_Group Nitro Group (Electron Withdrawing, H-Bond Acceptor) H_Bonding Hydrogen Bonding (N-H···O) Nitro_Group->H_Bonding Bromo_Group Bromo Group (Weakly Withdrawing, Halogen Bonding) Halogen_Bonding Halogen/π Interactions (Br···Ring) Bromo_Group->Halogen_Bonding tert_Butyl_Group tert-Butyl Group (Bulky, Steric Hindrance) Steric_Repulsion Steric Repulsion tert_Butyl_Group->Steric_Repulsion Crystal_Packing Molecular Packing & Density H_Bonding->Crystal_Packing Halogen_Bonding->Crystal_Packing Steric_Repulsion->Crystal_Packing Dominant Effect

Substituent effects on crystal packing.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a systematic process. Each step is designed to validate the next, ensuring the final model is a faithful representation of the molecule's solid-state structure. This protocol outlines the authoritative workflow for a small organic molecule like a substituted aniline.

G cluster_workflow Single-Crystal X-ray Diffraction Workflow A 1. Synthesis & Purification B 2. Crystal Growth A->B C 3. Crystal Selection & Mounting B->C D 4. Data Collection (Diffractometer) C->D E 5. Data Processing (Integration & Scaling) D->E F 6. Structure Solution (e.g., SHELXS) E->F G 7. Structure Refinement (e.g., SHELXL) F->G H 8. Validation & Deposition (CIF file) G->H

Workflow for X-ray crystallography.
Step-by-Step Methodology
  • Synthesis and Purification :

    • Action : Synthesize the target compound (e.g., via bromination of the corresponding aniline) and purify it to >99% purity, typically confirmed by NMR and elemental analysis.

    • Causality : Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and a poor-quality diffraction pattern. High purity is a non-negotiable prerequisite.

  • Crystal Growth :

    • Action : Grow single crystals suitable for diffraction (ideally 0.1-0.3 mm in all dimensions). Slow evaporation of a saturated solution is a common and effective method. A solvent system like dichloromethane/methanol is often a good starting point for aniline derivatives.[1]

    • Causality : Slow crystal growth allows molecules to arrange themselves into a highly ordered, single lattice, which is essential for producing sharp diffraction spots. Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal analysis.

  • Crystal Selection and Mounting :

    • Action : Under a microscope, select a clear, well-formed crystal with no visible cracks or defects. Mount it on a cryoloop or a glass fiber.

    • Causality : A single, high-quality crystal will diffract as a single lattice. Twinned crystals or those with internal defects will produce overlapping or smeared diffraction patterns, complicating or preventing structure solution.

  • Data Collection :

    • Action : Mount the crystal on a diffractometer (e.g., a Bruker APEXII CCD) and cool it under a stream of nitrogen gas (typically to 100-173 K).[1][2] Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation).

    • Causality : Cooling the crystal reduces the thermal motion of the atoms, resulting in sharper diffraction spots at higher resolution and minimizing radiation damage. Collecting a full sphere of data ensures that all unique reflections are measured, which is necessary for accurate structure determination.

  • Data Processing :

    • Action : Integrate the raw diffraction images to determine the intensity of each reflection. Scale the data and apply an absorption correction (e.g., using SADABS).

    • Causality : Integration converts the 2D images into a list of 3D coordinates (h,k,l) and intensities. An absorption correction accounts for the attenuation of X-rays by the crystal itself, ensuring the intensity data is accurate.

  • Structure Solution and Refinement :

    • Action : Use direct methods (e.g., with the program SHELXS) to solve the phase problem and obtain an initial electron density map. Build a molecular model into this map and refine it against the experimental data using full-matrix least-squares (e.g., with SHELXL).

    • Causality : Direct methods provide an initial guess of the atomic positions. Refinement is an iterative process that adjusts the atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model, resulting in a chemically sensible and accurate structure.

  • Validation and Deposition :

    • Action : Validate the final structure using software tools like CheckCIF. The final model and data are compiled into a Crystallographic Information File (CIF) for publication and deposition in a database like the Cambridge Structural Database (CSD).

    • Causality : Validation ensures that the final structure adheres to established geometric standards and that there are no inconsistencies in the data. Deposition makes the structure available to the wider scientific community, ensuring data integrity and reproducibility.

Conclusion

The structural analysis of 2-bromo-nitroaniline derivatives reveals a fascinating interplay of directive intermolecular forces. While hydrogen bonding and halogen interactions are key drivers in the crystal packing of 2-Bromo-4,6-dinitroaniline and 2-Bromo-4-nitroaniline , the introduction of a tert-butyl group in 2-Bromo-4-(tert-butyl)-6-nitroaniline is predicted to introduce a paradigm shift. The steric demands of the tert-butyl group are expected to override the weaker intermolecular forces, leading to a less dense, sterically-controlled crystal lattice. This predictive insight, grounded in the experimental data of its analogs, provides a powerful framework for the rational design of crystalline materials where control over molecular assembly is critical.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available at: [Link]

  • Butcher, R. J., Bhaumik, M., & Jasinski, J. P. (2015). Crystal structure of 2-bromo-4,6-dinitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o813–o814. Available at: [Link]

  • Golder, M. R., & Shustova, N. B. (2021). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Organic Letters, 23(15), 5896–5900. Available at: [Link]

  • Krishna Mohan, R. J., et al. (2017). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of ChemTech Research, 10(1), 151-157. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki Reactions with 2-Bromo-4-(tert-butyl)-6-nitroaniline

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladiu...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] However, the success of a Suzuki coupling is not guaranteed; its efficiency is highly dependent on the electronic and steric nature of the substrates.

This guide provides an in-depth comparison of catalyst systems for the Suzuki coupling of a particularly challenging substrate: 2-Bromo-4-(tert-butyl)-6-nitroaniline. This substrate presents a dual challenge: it is sterically hindered at the ortho-position by both the aniline and a bulky tert-butyl group, and it is electronically deactivated by the presence of a strong electron-withdrawing nitro group.[3] Furthermore, the presence of an unprotected aniline group can sometimes lead to side reactions or catalyst inhibition, making the selection of an appropriate catalyst system paramount for achieving high yields.[1]

Comparative Analysis of Catalyst Systems

The choice of catalyst, specifically the ligand coordinated to the palladium center, is the most critical factor in overcoming the challenges posed by substrates like 2-Bromo-4-(tert-butyl)-6-nitroaniline. For sterically hindered and electron-deficient aryl halides, highly active catalyst systems are required. These typically feature bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5][6]

Below is a comparative summary of catalyst systems suitable for this challenging transformation, with performance data extrapolated from studies on similar sterically hindered and electronically demanding substrates.

Catalyst System (Precatalyst + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Performance Insights & Rationale
Pd(OAc)₂ + SPhos 1 - 2K₃PO₄ or Cs₂CO₃Toluene or Dioxane80 - 110High Generality: SPhos is a bulky, electron-rich biarylphosphine ligand known for its excellent performance in a wide range of challenging Suzuki couplings. It promotes the crucial oxidative addition step with hindered aryl halides.
Pd₂(dba)₃ + XPhos 1 - 2K₃PO₄Toluene or Dioxane/H₂O80 - 110Excellent for Hindrance: XPhos is even bulkier than SPhos, making it highly effective for tetra-ortho-substituted biaryl synthesis. The increased steric bulk can accelerate the reductive elimination step.[5]
Pd(OAc)₂ + RuPhos 1 - 2K₂CO₃ or K₃PO₄Dioxane/H₂O80 - 100Good Water Tolerance: The RuPhos ligand often performs well in aqueous solvent mixtures, which can be advantageous for dissolving inorganic bases and boronic acids.
[Pd(IPr)(cinnamyl)Cl] 0.5 - 2K₃PO₄ or t-BuOKDioxane70 - 100NHC Advantage: N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and can be more robust than phosphine ligands.[6][7] They are highly effective for coupling electron-deficient and sterically hindered substrates.[6]
Pd(PPh₃)₄ 2 - 5K₂CO₃ or Na₂CO₃DMF/H₂O or Toluene90 - 110Classical but Less Active: While a workhorse catalyst, Pd(PPh₃)₄ is often less efficient for hindered substrates. Higher catalyst loadings and temperatures are typically required. Potential for Buchwald-Hartwig amination side reactions is low in aqueous conditions.[8]

Benchmark Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-4-(tert-butyl)-6-nitroaniline with a generic arylboronic acid. The causality behind each step is explained to provide a self-validating framework.

Rationale: The selected catalyst system, Pd(OAc)₂ with the SPhos ligand, is chosen for its proven efficacy with sterically hindered and electron-deficient aryl bromides. Potassium phosphate is a moderately strong base effective in promoting transmetalation without causing significant boronic acid decomposition.[9] A dioxane/water solvent system aids in the solubility of both the organic substrates and the inorganic base. All reactions must be performed under an inert atmosphere to prevent oxidation of the Pd(0) active catalyst.[9]

Materials:

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 mmol, 287 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations and Process Logic

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Ar'B(OR)₃]⁻ PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar - XB(OR)₂ - B(OR)₂OH RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 1: The Role of the Ligand in Oxidative Addition

For an electron-deficient and sterically congested substrate like 2-Bromo-4-(tert-butyl)-6-nitroaniline, the initial oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Bulky, electron-donating ligands like SPhos or XPhos are critical here for two reasons:

  • Steric Bulk: Promotes the formation of a monoligated Pd(0)L species, which is highly reactive.[5]

  • Electron Donation: Increases the electron density on the palladium center, facilitating its insertion into the carbon-bromine bond.[11]

Pillar 2: The Base as the Engine of Transmetalation

Transmetalation, the transfer of the aryl group from the boronic acid to the palladium complex, cannot occur directly. The base is essential for activating the boronic acid to form a more nucleophilic boronate species ([Ar'B(OR)₃]⁻).[10] The choice of base is a balancing act:

  • Stronger Bases (e.g., Cs₂CO₃, K₃PO₄): Accelerate boronate formation and thus the overall reaction rate.

  • Weaker Bases (e.g., K₂CO₃): May be less effective but can be beneficial if the substrate or product is base-sensitive.

  • Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water often helps dissolve bases like K₃PO₄.

Pillar 3: The Boron Source - Stability vs. Reactivity

While arylboronic acids are common, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source). For particularly challenging or sensitive substrates, using more stable boronic esters, such as pinacol esters, can improve yields and reproducibility.[12] However, these esters are generally less reactive than the corresponding boronic acids, often requiring more forcing conditions or specific activators.[12]

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 2-Bromo-4-(tert-butyl)-6-nitroaniline is a challenging but achievable transformation. Success hinges on the selection of a highly active catalyst system capable of overcoming both steric hindrance and electronic deactivation.

For researchers and drug development professionals tackling this substrate, the following recommendations are provided:

  • Initial Catalyst Screening: Begin with a robust catalyst system known for broad applicability, such as Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos , under the benchmark conditions described.

  • Consider NHC Ligands: If phosphine-based systems provide suboptimal yields, exploring well-defined Pd-NHC precatalysts is a logical next step, as they often exhibit superior stability and activity.[7]

  • Optimization: Fine-tuning the base, solvent ratio, and temperature is crucial. A systematic approach, such as a design of experiments (DoE), can efficiently identify the optimal reaction conditions.

By understanding the interplay between the catalyst, base, and substrate, and by employing a logical, mechanistically informed approach to protocol development, the successful synthesis of valuable biaryl aniline derivatives can be reliably achieved.

References

  • The Suzuki Reaction - UC Berkeley. (2014-02-06).
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024-09-16).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025-09-22).
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019-06-05).
  • Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit. (2020-08-25).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald–Hartwig amination - Wikipedia.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.

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Comparative

A Comparative Guide to the Efficacy of 2-Bromo-4-(tert-butyl)-6-nitroaniline Derived Compounds Versus Established Standards

For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of organic chemistry, substituted anili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of organic chemistry, substituted anilines, particularly those bearing nitro and halogen functionalities, represent a promising scaffold for the development of potent anticancer and antimicrobial agents. This guide provides an in-depth comparative analysis of the potential efficacy of 2-Bromo-4-(tert-butyl)-6-nitroaniline derived compounds against current standards of care. While direct experimental data for this specific parent compound is emerging, this document synthesizes findings from structurally related molecules to provide a predictive framework and practical guidance for future research.

The rationale for investigating this class of compounds is rooted in the known bioactivities of its constituent moieties. The nitro group is a well-established pharmacophore in a variety of drugs, often contributing to their mechanism of action through bioreduction to reactive intermediates.[1][2] Halogenation, particularly with bromine, has been shown to enhance the antimicrobial and anticancer potency of various compounds.[3][4][5] The tert-butyl group, a bulky lipophilic substituent, can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement.[6]

Anticipated Anticancer Efficacy: A Comparative Perspective

Nitroaromatic compounds have demonstrated significant potential as anticancer agents, often acting as hypoxia-activated prodrugs or through the induction of oxidative stress.[7][8] The presence of a bromine atom can further enhance cytotoxic activity.[3] It is hypothesized that 2-Bromo-4-(tert-butyl)-6-nitroaniline derivatives could exhibit notable anticancer effects, potentially through mechanisms involving the inhibition of key signaling pathways or by acting as alkylating agents.[8][9]

Comparative Anticancer Activity Data

To provide a benchmark for the potential efficacy of 2-Bromo-4-(tert-butyl)-6-nitroaniline derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of standard chemotherapeutic agents against various cancer cell lines. Efficacy of novel compounds would be considered significant if they exhibit IC50 values in a similar or lower micromolar range.

Standard Anticancer DrugCancer Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)~0.5 - 2
DoxorubicinHepG2 (Liver)~1 - 5
CisplatinA549 (Lung)~5 - 15
PaclitaxelHeLa (Cervical)~0.01 - 0.1
5-FluorouracilHCT-116 (Colon)~2 - 10

Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.

Potential Mechanism of Anticancer Action: EGFR Inhibition

A plausible mechanism of action for substituted aniline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[10][11] Small molecule inhibitors of EGFR typically compete with ATP for binding to the intracellular tyrosine kinase domain, thereby blocking downstream signaling cascades.[12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruitment PI3K PI3K P_EGFR->PI3K Compound 2-Bromo-4-(tert-butyl)- 6-nitroaniline Derivative Compound->P_EGFR Inhibition ATP ATP ATP->P_EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Proposed EGFR Inhibition Pathway.

Anticipated Antimicrobial Efficacy: A Comparative Perspective

The combination of a nitro group and a halogen atom in an aromatic structure is a known feature of several potent antimicrobial agents.[1][14] Nitroaromatic compounds often exert their antimicrobial effects following reductive activation by microbial nitroreductases, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components.[15][16] Halogenation can enhance the lipophilicity and electronic properties of the molecule, improving its ability to penetrate microbial cell membranes and interact with intracellular targets.[4][5]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of standard antibiotics against common bacterial strains, providing a reference for evaluating the potential of novel 2-Bromo-4-(tert-butyl)-6-nitroaniline derivatives. A compound with MIC values in the low µg/mL range would be considered a promising candidate for further development.

Standard AntibioticBacterial StrainMIC (µg/mL)
CiprofloxacinEscherichia coli~0.015 - 1
CiprofloxacinStaphylococcus aureus~0.12 - 2
GentamicinPseudomonas aeruginosa~0.5 - 8
VancomycinEnterococcus faecalis~1 - 4
AmoxicillinStreptococcus pneumoniae~0.03 - 2

Note: MIC values can vary depending on the specific strain and testing methodology. Data synthesized from multiple sources.

Potential Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A key target for many broad-spectrum antibiotics is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[17][18] Inhibitors of DNA gyrase can either block the enzyme's catalytic activity or stabilize the transient DNA-enzyme cleavage complex, leading to lethal double-strand breaks.[19][20] It is plausible that 2-Bromo-4-(tert-butyl)-6-nitroaniline derivatives could function as DNA gyrase inhibitors.

DNA_Gyrase_Inhibition cluster_process DNA Supercoiling Compound 2-Bromo-4-(tert-butyl)- 6-nitroaniline Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) (Inhibited) Compound->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Required for Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Stalling leads to

Caption: Proposed DNA Gyrase Inhibition Workflow.

Experimental Protocols for Efficacy Evaluation

To ensure the generation of robust and reproducible data for novel 2-Bromo-4-(tert-butyl)-6-nitroaniline derivatives, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: MTT Assay Workflow for Cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds in 96-well plate B Prepare standardized bacterial inoculum A->B C Inoculate wells with bacterial suspension B->C D Incubate for 16-20 hours C->D E Visually assess for bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Broth Microdilution Workflow for MIC.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 2-Bromo-4-(tert-butyl)-6-nitroaniline derived compounds is still emerging, the analysis of structurally related molecules provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of key pharmacophores—the nitro group, bromine atom, and tert-butyl moiety—suggests a high probability of significant biological activity.

Future research should focus on the synthesis of a library of 2-Bromo-4-(tert-butyl)-6-nitroaniline derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Comparative studies against established standards will be crucial in determining their therapeutic potential. Furthermore, mechanistic studies should be conducted to elucidate their precise modes of action, which will be instrumental in optimizing their structure for improved efficacy and reduced toxicity. The insights gained from such investigations will undoubtedly contribute to the development of novel and effective therapeutic agents.

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